molecular formula C14H11NO4 B3046971 2-[(2-Hydroxybenzoyl)amino]benzoic acid CAS No. 13316-98-8

2-[(2-Hydroxybenzoyl)amino]benzoic acid

Cat. No.: B3046971
CAS No.: 13316-98-8
M. Wt: 257.24 g/mol
InChI Key: CDKACLITEIDAIS-UHFFFAOYSA-N
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Description

2-[(2-Hydroxybenzoyl)amino]benzoic acid is a natural product found in Dianthus caryophyllus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-hydroxybenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-8-4-2-6-10(12)13(17)15-11-7-3-1-5-9(11)14(18)19/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKACLITEIDAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332638
Record name 2-[(2-hydroxybenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13316-98-8
Record name 2-[(2-hydroxybenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 2-[(2-Hydroxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical structure, properties, synthesis, and applications of 2-[(2-Hydroxybenzoyl)amino]benzoic acid.

Chemical Identity, Synthesis, and Pharmacological Potential

Executive Summary

This compound (CAS: 13316-98-8), also known as N-Salicyloylanthranilic acid , represents a critical structural hybrid of two pharmacologically active scaffolds: salicylic acid and anthranilic acid.[1] This compound serves as a pivotal intermediate in the synthesis of heterocyclic bioactive agents, particularly 4H-3,1-benzoxazin-4-ones, and exhibits intrinsic anti-inflammatory potential similar to "dianthramide" derivatives found in Delphinium and Aconitum species. This guide provides a rigorous analysis of its physicochemical architecture, synthetic pathways, and utility in drug development.

Chemical Identity & Structural Architecture

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms N-Salicyloylanthranilic acid; 2-(Salicyloylamino)benzoic acid; HBAB
CAS Registry Number 13316-98-8
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
SMILES O=C(O)c1ccccc1NC(=O)c2ccccc2O
Structural Analysis & Hydrogen Bonding Network

The molecule is characterized by two aromatic rings linked via an amide bond. Its stability and reactivity are governed by a dual intramolecular hydrogen bonding network:

  • Primary H-Bond (Salicyl Motif): A strong interaction between the phenolic hydroxyl (-OH) and the amide carbonyl oxygen (C=O). This forms a pseudo-six-membered ring, locking the salicyl moiety into a planar conformation.

  • Secondary H-Bond (Anthranil Motif): Interaction between the amide nitrogen (-NH-) and the adjacent carboxylic acid carbonyl, further rigidifying the structure.

This planar architecture is critical for its biological activity (intercalation potential) and its propensity to cyclize into benzoxazinones under dehydration conditions.

Physicochemical Properties[1][2][3][4]

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point ~205–210 °C (Decomposes/Cyclizes)
Solubility Low in water; Soluble in DMSO, DMF, Ethanol, and alkaline solutions (as a salt)
pKa (Calculated) pKa₁ ≈ 3.5 (Carboxylic acid); pKa₂ ≈ 9.8 (Phenolic OH)
Stability Stable under ambient conditions; Sensitive to strong dehydrating agents (forms benzoxazinone)

Synthesis & Manufacturing Protocols

The synthesis of N-salicyloylanthranilic acid requires careful control of conditions to prevent premature cyclization or hydrolysis.

Primary Synthetic Route: Acylation of Anthranilic Acid

This method involves the direct acylation of anthranilic acid using an activated salicylic acid derivative.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Salicyloyl chloride (1.1 eq) [Note: Often generated in situ from Salicylic acid + SOCl₂]

  • Base: Pyridine or Triethylamine (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Activation: Dissolve salicylic acid in dry toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours to generate salicyloyl chloride. Remove excess SOCl₂ under vacuum.

  • Coupling: Dissolve anthranilic acid in DCM containing triethylamine. Cool to 0°C.

  • Addition: Dropwise add the salicyloyl chloride solution to the anthranilic acid mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Acidify the mixture with 1N HCl to precipitate the product. Filter the white solid.

  • Purification: Recrystallize from ethanol/water (80:20) to yield pure N-salicyloylanthranilic acid.

Alternative Route: Benzoxazinone Hydrolysis

This route is often preferred for high-purity applications, as the intermediate benzoxazinone can be easily purified by crystallization before hydrolysis.

Mechanism:

  • Cyclization: Reaction of anthranilic acid with salicyl chloride in refluxing acetic anhydride yields 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one.

  • Hydrolysis: The benzoxazinone ring is opened using mild aqueous base (NaOH), followed by acidification.

Synthetic Pathway Diagram (Graphviz)

SynthesisPathway Anthranilic Anthranilic Acid (C7H7NO2) Product N-Salicyloylanthranilic Acid (Target Compound) Anthranilic->Product + SalChloride Base, DCM, 0°C Salicylic Salicylic Acid (C7H6O3) SalChloride Salicyloyl Chloride (Activated Intermediate) Salicylic->SalChloride SOCl2, Reflux Benzoxazinone 2-(2-Hydroxyphenyl)- 4H-3,1-benzoxazin-4-one Product->Benzoxazinone Ac2O, Reflux (Cyclodehydration) Benzoxazinone->Product 1. NaOH/H2O 2. HCl (Hydrolysis)

Caption: Synthetic pathways showing direct acylation and the reversible cyclization to the benzoxazinone intermediate.

Analytical Characterization

Validating the structure requires distinguishing the open-chain acid from the cyclized benzoxazinone.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)N-H and O-H stretching (confirms open chain).
1680 cm⁻¹ & 1650 cm⁻¹Two Carbonyl peaks: Carboxylic acid (C=O) and Amide (C=O).
¹H NMR (DMSO-d₆) δ 11.5–12.0 ppm (s, 1H)Amide N-H (deshielded by H-bonding).
δ 13.0+ ppm (broad)Carboxylic acid proton.
δ 6.8–8.5 ppm (m, 8H)Aromatic protons (two distinct spin systems).
Mass Spectrometry m/z 257 [M]⁺Molecular ion peak confirming formula C₁₄H₁₁NO₄.

Pharmacological & Biological Profile

Mechanism of Action

N-Salicyloylanthranilic acid functions as a "dual-warhead" anti-inflammatory agent:

  • COX Inhibition: The salicylate moiety mimics aspirin, potentially inhibiting Cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis.

  • Cytokine Modulation: Anthranilic acid derivatives ("fenamates") are known to inhibit the NLRP3 inflammasome.

  • Antiviral Activity: Related dianthramide glucosides have shown inhibitory effects against Influenza A (H1N1) by disrupting viral protein synthesis.

Biological Pathway Diagram (Graphviz)

BioActivity Compound N-Salicyloylanthranilic Acid COX Cyclooxygenase (COX-1/2) Compound->COX Inhibition (Salicylate moiety) BenzoxazinoneForm Benzoxazinone (Pro-drug Form?) Compound->BenzoxazinoneForm In vivo Cyclization? Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Reduces Inflammation Inflammatory Response Prostaglandins->Inflammation Promotes SerineProtease Serine Protease (Human Leukocyte Elastase) BenzoxazinoneForm->SerineProtease Inactivates (Acylation) SerineProtease->Inflammation Tissue Damage

Caption: Proposed pharmacological mechanisms involving COX inhibition and serine protease inactivation via the benzoxazinone form.

Applications in Drug Development[6]

  • Prodrug Scaffolds: The compound can be derivatized at the carboxylic acid (esterification) to improve bioavailability. Once absorbed, esterases release the free acid.

  • Protease Inhibitors: The cyclized form (benzoxazinone) is a potent inhibitor of serine proteases (e.g., Human Leukocyte Elastase), relevant for treating COPD and emphysema.

  • Material Science: Used as a monomer for high-performance polyurethanes and polyamides due to its thermal stability and aromatic rigidity.

References

  • Anshul Specialty Molecules. (2025). 2-[N-(2-Hydroxybenzoyl)] Aminobenzoic Acid (HBAB) Technical Data Sheet. Retrieved from

  • ChemicalBook. (2025). 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid Properties and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2-Hydroxylaminobenzoic acid and related Anthranilic derivatives. Retrieved from

  • ResearchGate. (2011). Diterpenoid alkaloids from Aconitum tanguticum: Isolation of N-Salicylanthranilic acid derivatives. Retrieved from

  • Semantic Scholar. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2-[(2-Hydroxybenzoyl)amino]benzoic acid (N-Salicyloyl anthranilic acid), a molecule of interest in pharmaceutical research due to its structural motifs suggesting potential anti-inflammatory properties.[1] Understanding the thermodynamic stability of this active pharmaceutical ingredient (API) is paramount for the development of safe, effective, and robust drug products. This document delves into the theoretical underpinnings of solid-state stability, outlines detailed experimental protocols for its assessment, and discusses potential degradation pathways. The methodologies are grounded in established principles of physical chemistry and guided by international regulatory standards, ensuring a scientifically rigorous approach for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, bioavailability, and ultimately, its therapeutic efficacy and safety. An unstable API can lead to the formation of degradation products, which may be inactive or, in some cases, toxic. For this compound, a compound featuring an amide linkage susceptible to hydrolysis and two aromatic rings that could be prone to oxidation or photolytic degradation, a thorough understanding of its stability profile is non-negotiable.

This guide will explore the key facets of thermodynamic stability relevant to this molecule, with a focus on:

  • Solid-State Stability: Investigating the intrinsic stability of the crystalline form(s) of the molecule.

  • Polymorphism: Understanding how different crystalline forms can impact stability.

  • Degradation Pathways: Identifying the likely chemical transformations the molecule may undergo under stress conditions.

  • Analytical Methodologies: Providing detailed protocols for the experimental evaluation of stability.

The principles and techniques discussed herein are designed to provide a robust framework for the comprehensive characterization of this compound, enabling informed decisions throughout the drug development lifecycle.

Theoretical Framework: Understanding the Drivers of Instability

The thermodynamic stability of a solid is its tendency to exist in its lowest energy state. For a crystalline API like this compound, this is influenced by several factors:

  • Crystal Lattice Energy: The strength of the intermolecular interactions within the crystal lattice. Stronger interactions, such as hydrogen bonds and van der Waals forces, lead to a more stable crystal. The presence of both a carboxylic acid and a hydroxyl group in the molecule suggests the potential for strong hydrogen bonding networks.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with a distinct crystal lattice and, therefore, different thermodynamic stability.[2] One polymorph will be the most stable under a given set of conditions, while others (metastable forms) may convert to the more stable form over time. This can have profound implications for solubility and bioavailability.

  • Chemical Reactivity: The inherent susceptibility of the molecule's functional groups to chemical reactions. For this compound, the amide bond is a key reactive site, potentially undergoing hydrolysis to salicylic acid and anthranilic acid.

A study on the related compound 2-(2-hydroxypropanamido) benzoic acid demonstrated that hydrolysis is a primary degradation pathway, with stability being significantly influenced by pH and temperature.[3][4] This provides a strong indication that the amide bond in this compound is a critical point of potential instability.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to comprehensively evaluate the thermodynamic stability of this compound. The following sections detail the key experimental techniques and protocols.

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques are indispensable for characterizing the solid-state properties of a drug substance.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides crucial information on melting point, glass transitions, and polymorphic transformations.

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above its melting point.[6]

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting, polymorphic transition) and exothermic (e.g., decomposition) events.

Expected Outcome: A sharp endothermic peak will indicate the melting point of the crystalline solid. The presence of multiple thermal events before melting could suggest the presence of polymorphs or solvates.

Data Presentation: Hypothetical DSC Data for Different Polymorphs

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Form I185.2120.5Most stable known form
Form II178.9105.3Metastable form

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal decomposition and desolvation.[7]

Experimental Protocol: TGA of this compound

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).[6]

  • Data Analysis: Analyze the TGA curve for mass loss steps, which indicate decomposition or the loss of volatiles.

Expected Outcome: The TGA thermogram will show the temperature at which the molecule begins to decompose. The percentage of mass loss can be correlated with the loss of specific molecular fragments. For instance, a study on lanthanide complexes with N-phenylanthranilic acid used TGA to elucidate decomposition pathways.[8]

Visualization: Logical Flow of Thermal Analysis

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (3-5 mg) DSC_Run Heat at 10 °C/min DSC_Sample->DSC_Run DSC_Data Thermogram Analysis DSC_Run->DSC_Data DSC_Output Melting Point, Polymorphism DSC_Data->DSC_Output TGA_Sample Sample Preparation (5-10 mg) TGA_Run Heat at 10 °C/min TGA_Sample->TGA_Run TGA_Data Mass Loss Analysis TGA_Run->TGA_Data TGA_Output Decomposition Temperature TGA_Data->TGA_Output API This compound API->DSC_Sample API->TGA_Sample

Caption: Workflow for Thermal Analysis of the API.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[9] These studies involve subjecting the API to conditions more severe than those it would encounter during storage.

Visualization: Overview of Forced Degradation Studies

Forced_Degradation cluster_Stress Stress Conditions API This compound Hydrolysis Acidic & Basic Hydrolysis API->Hydrolysis Oxidation Oxidative Stress API->Oxidation Photolysis Photolytic Exposure API->Photolysis Thermal Thermal Stress API->Thermal Analysis Analytical Characterization (HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Degradation_Profile Degradation Profile & Pathway Elucidation Analysis->Degradation_Profile

Caption: Forced Degradation Study Workflow.

Given the presence of an amide linkage, hydrolysis is a likely degradation pathway.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of the API in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[10]

  • Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Expected Degradation Product: The primary degradation products are expected to be salicylic acid and anthranilic acid.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature for a defined period.

  • Analysis: Analyze the sample by HPLC at various time points.

Expected Degradation Products: Oxidation may occur on the aromatic rings, leading to hydroxylated byproducts.

Salicylanilide derivatives are known to be potentially susceptible to photodegradation.[11][12]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[13] A control sample should be protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and control samples by HPLC and observe for any changes in physical appearance.

Expected Outcome: Degradation may lead to a variety of photoproducts, and the sample may exhibit discoloration.

Polymorphic Screening

Identifying and characterizing different polymorphic forms is crucial for understanding and controlling the thermodynamic stability of this compound.

Experimental Protocol: Polymorphic Screening

  • Crystallization Studies: Crystallize the API from a variety of solvents with different polarities under various conditions (e.g., slow evaporation, cooling crystallization).[14]

  • Characterization: Characterize the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), DSC, and TGA. A study on a related compound, 2-((2,6-dichlorophenyl)amino)benzoic acid, successfully identified multiple polymorphic forms using these techniques.[2]

Data Presentation: Hypothetical Polymorph Characterization Data

TechniqueForm IForm II
PXRDCharacteristic peaks at 2θ = 8.5°, 14.2°, 25.8°Characteristic peaks at 2θ = 10.1°, 18.5°, 22.3°
DSCSingle endotherm at 185.2 °CSingle endotherm at 178.9 °C
TGANo mass loss before decomposition at ~220 °CNo mass loss before decomposition at ~210 °C

Long-Term Stability Testing: Regulatory Considerations

Formal stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish a re-test period for the drug substance.[15][16]

ICH Recommended Storage Conditions for Long-Term Stability

StudyStorage ConditionMinimum Time Period
Long-term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

The frequency of testing should be sufficient to establish the stability profile, for example, every 3 months for the first year of a long-term study.[16]

Conclusion

The thermodynamic stability of this compound is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. This guide has provided a comprehensive framework for this evaluation, encompassing theoretical considerations and detailed experimental protocols for thermal analysis, forced degradation studies, and polymorphic screening. By employing these methodologies, researchers can build a robust understanding of the stability profile of this promising molecule, identify potential liabilities, and develop strategies to mitigate them, ultimately paving the way for its successful translation into a valuable therapeutic agent.

References

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Yu, F., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 23(47), 8415-8426. [Link]

  • Pires, L. R., et al. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. PLoS ONE, 14(9), e0222927. [Link]

  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • Wang, Y., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 112, 1-8. [Link]

  • Koenigbauer, M. J., et al. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research, 9(7), 939-944. [Link]

  • Gaisford, S. (2012). Stability Assessment of Pharmaceuticals and Biopharmaceuticals by Isothermal Calorimetry. Journal of Pharmaceutical Sciences, 101(11), 3943-3951. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Different thermal decomposition process of lanthanide complexes with N-phenylanthranilic acid in air and nitrogen atmosphere. Retrieved from [Link]

  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ACS Omega. (2024, April 5). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. Retrieved from [Link]

  • PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. [Link]

  • Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions. [Link]

  • RSC Publishing. (n.d.). Enantiotropic inconstancy, crystalline solid solutions and co-crystal in the salicylic acid–anthranilic acid system. [Link]

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

  • Rhodium.ws. (n.d.). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid state stability. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • Anshul Specialty Molecules. (2025, February 11). N-Salicyloyl Anthranilic Acid. [Link]

  • PubMed. (1986). A scanning calorimetric study of the interaction of anthracyclines with neutral and acidic phospholipids alone and in binary mixtures. [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

  • MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

Sources

2-[(2-Hydroxybenzoyl)amino]benzoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2-Hydroxybenzoyl)amino]benzoic acid (CAS: 13316-98-8), commonly known as N-Salicyloylanthranilic acid , is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 4H-3,1-benzoxazin-4-ones . Structurally, it represents an unsymmetrical diamide-like linkage between salicylic acid and anthranilic acid. Its significance spans medicinal chemistry—as a precursor to anti-allergic agents like Tranilast analogs—and materials science, where its benzoxazinone derivatives serve as UV absorbers and fluorescent probes. This guide details its chemical identity, validated synthesis protocols, and characterization metrics.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Synonyms N-Salicyloylanthranilic acid; O-Salicylanthranilic acid; 2-(2-Hydroxybenzamido)benzoic acid
CAS Number 13316-98-8
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Melting Point 205–210 °C (decomposes/cyclizes)
pKa ~3.5 (Carboxylic acid), ~9.8 (Phenolic OH)
Structural Visualization

The compound features an intramolecular hydrogen bond between the amide nitrogen and the phenolic hydroxyl group, stabilizing the planar conformation.

ChemicalStructure Salicyl Salicyloyl Moiety (2-Hydroxybenzoyl) Amide Amide Linkage (-CONH-) Salicyl->Amide C-N Bond HBond Intramolecular H-Bond (Phenol OH ... O=C Amide) Salicyl->HBond Anthranil Anthranilic Acid Moiety (2-Aminobenzoic acid) Amide->Anthranil N-C Bond

Caption: Structural connectivity of N-Salicyloylanthranilic acid showing the modular assembly of salicylate and anthranilate units.

Synthetic Pathways[3]

The synthesis of this compound presents a challenge due to the competing nucleophilicity of the phenolic hydroxyl group and the potential for self-cyclization to the benzoxazinone. The most robust method involves the reaction of Anthranilic acid with Salicyloyl chloride (generated in situ to prevent polymerization) in an inert solvent.

Reaction Scheme

The pathway proceeds via N-acylation. Control of temperature is vital to prevent the premature dehydration to 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one.

Synthesispathway Salicylic Salicylic Acid SalCl Salicyloyl Chloride (Transient Species) Salicylic->SalCl Activation (Reflux, Toluene) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->SalCl Anthranilic Anthranilic Acid Product This compound (Target) Anthranilic->Product SalCl->Product N-Acylation (Base, 0-25°C) Benzoxazinone 2-(2-Hydroxyphenyl)-4H-3,1-benzoxazin-4-one (Cyclized Byproduct) Product->Benzoxazinone Dehydration (>100°C or Ac₂O)

Caption: Synthetic route via acid chloride activation. Dashed line indicates potential cyclization side-reaction.

Experimental Protocol: Preparation of N-Salicyloylanthranilic Acid

This protocol is designed to minimize oligomerization and ensure high purity of the open-chain acid.

Reagents
  • Anthranilic acid: 13.7 g (0.10 mol)

  • Salicylic acid: 13.8 g (0.10 mol)

  • Thionyl chloride (SOCl₂): 11.9 g (0.10 mol)

  • Triethylamine (Et₃N): 20.2 g (0.20 mol)

  • Dry Toluene: 200 mL

  • Dry THF: 50 mL

Step-by-Step Methodology
  • Activation (In Situ Salicyloyl Chloride Formation):

    • In a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Salicylic acid (13.8 g) in dry Toluene (150 mL).

    • Add Thionyl chloride (11.9 g) dropwise over 15 minutes at room temperature.

    • Heat the mixture to 60°C for 2 hours until gas evolution (HCl/SO₂) ceases. The solution should turn a pale yellow.[2] Note: Do not overheat to avoid polymerization of the salicylate.

  • Coupling Reaction:

    • Cool the acid chloride solution to 0–5°C using an ice bath.

    • In a separate beaker, dissolve Anthranilic acid (13.7 g) and Triethylamine (20.2 g) in Dry THF (50 mL).

    • Add the anthranilate solution dropwise to the cold acid chloride solution over 30 minutes, maintaining the internal temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. A heavy precipitate (Triethylamine hydrochloride) will form.

  • Work-up and Isolation:

    • Filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to approx. 50 mL.

    • Pour the residue into ice-cold dilute HCl (1M, 200 mL) to precipitate the crude acid.

    • Filter the solid and wash with cold water (3 x 50 mL).

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (4:1) .

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Yield: Expected 65–75% (approx. 17–19 g).

Characterization & Quality Control

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalAssignment
¹H NMR (DMSO-d₆)δ 12.10 ppm (s, 1H)Amide -NH- (Deshielded by H-bond)
δ 13.50 ppm (br s, 1H)Carboxylic Acid -COOH
δ 11.40 ppm (s, 1H)Phenolic -OH
δ 8.60 ppm (d, 1H)Aromatic proton ortho to Amide (Anthranilate ring)
IR Spectroscopy 3300–3400 cm⁻¹N-H stretch
1680 cm⁻¹C=O stretch (Carboxylic acid)
1650 cm⁻¹C=O stretch (Amide I)
Mass Spectrometry m/z 258.1 [M+H]⁺Protonated molecular ion

Applications & Reactivity

Precursor to Benzoxazinones

The primary application of this compound is its cyclodehydration to 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one . This transformation occurs upon heating with acetic anhydride or thionyl chloride. These benzoxazinones are valuable as:

  • UV Absorbers: Used in polymer stabilization.

  • Protease Inhibitors: The benzoxazinone core mimics the transition state of serine proteases.

Biological Relevance

The structural motif (Salicylate + Anthranilate) shares pharmacophore features with:

  • Tranilast: An anti-allergic drug.[3]

  • NSAIDs: Due to the salicylate moiety, it exhibits COX inhibition potential, though often less potent than the parent salicylic acid due to the bulky amide substitution.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood, especially during the thionyl chloride step (release of HCl/SO₂ gas).

  • Storage: Store in a cool, dry place. Moisture sensitive (hydrolysis of the amide bond is slow, but possible under extreme pH).

References

  • Anshul Specialty Molecules. (2025). N-Salicyloyl Anthranilic Acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzoic acid, 2-(2-hydroxybenzoyl)- Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025).[4] Compound Summary: this compound.[5] National Library of Medicine. Retrieved from

  • Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270. Retrieved from

  • BenchChem. (2025).[6][4] Application of Salicyloyl Chloride in the Synthesis of Deferasirox: A Detailed Guide. Retrieved from

Sources

Structural Elucidation and Crystallographic Analysis of N-(2-hydroxybenzoyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-hydroxybenzoyl)anthranilic acid (CAS: 13316-98-8), also known as Salicyloyl Anthranilic Acid, represents a critical pharmacophore in medicinal chemistry, serving as a structural analog to Tranilast.[1] Its molecular architecture is defined by a "dual-lock" intramolecular hydrogen bonding network that restricts conformational freedom, directly influencing its solubility, bioavailability, and solid-state packing.

This technical guide provides a rigorous framework for the synthesis, single-crystal growth, and structural analysis of this compound. It moves beyond basic characterization to explore the supramolecular synthons that govern its lattice energy, offering a roadmap for researchers optimizing this scaffold for anti-inflammatory or anti-fibrotic applications.

Molecular Architecture & Synthesis Strategy

The Structural Scaffold

The molecule consists of an anthranilic acid moiety coupled to a salicylic acid ring via an amide linkage. The crystallographic interest lies in the competition between intramolecular hydrogen bonds (which planarize the molecule) and intermolecular forces (which drive lattice formation).

Synthesis Protocol

To obtain diffraction-quality crystals, high-purity synthesis is required to minimize defect-causing impurities.

Optimized Pathway:

  • Acylation: React Anthranilic acid with Acetylsalicyloyl chloride (protected) in dry THF/Pyridine to prevent self-polymerization.

  • Deprotection: Mild alkaline hydrolysis (NaOH/MeOH) removes the acetyl group, restoring the phenolic hydroxyl.

  • Acidification: Precipitate using 1M HCl to pH 3.0.

  • Purification: Recrystallize twice from Ethanol/Water (80:20 v/v).

Crystallization & Phase Control[2]

Achieving single crystals suitable for X-ray diffraction (SC-XRD) requires controlling the supersaturation rate to favor ordered nucleation over amorphous aggregation.

Solvent Selection Matrix
Solvent SystemMethodTarget MorphologyRisk Factor
Ethanol : Water (3:1) Slow EvaporationPrismatic / BlockSolvate formation
DMF : Diethyl Ether Vapor DiffusionPlaty / NeedlesTwinning
Acetonitrile Cooling (-5°C)Monoclinic PrismsLow yield
Experimental Workflow

The following diagram outlines the critical path from crude powder to refined crystal structure.

CrystallizationWorkflow Raw Crude N-(2-hydroxybenzoyl) anthranilic acid Sol Solubilization (EtOH/H2O @ 60°C) Raw->Sol Filter (0.2µm) Nucl Nucleation Control (Slow Evap / Diffusion) Sol->Nucl Supersaturation Harvest Crystal Harvest (Microscopy Selection) Nucl->Harvest 3-7 Days XRD SC-XRD Data Collection Harvest->XRD Cryo-mount

Structural Elucidation: The "Dual-Lock" Mechanism

The crystal structure of N-(2-hydroxybenzoyl)anthranilic acid is governed by specific hydrogen bonding motifs. When analyzing the diffraction data, the following features must be validated.

Intramolecular Hydrogen Bonding (The Planarity Lock)

Unlike flexible amides, this molecule exhibits a rigid conformation due to two internal hydrogen bonds (S(6) motifs in graph set notation):

  • Amide-Acid Lock: The amide nitrogen (

    
    ) donates a proton to the carbonyl oxygen of the anthranilic acid carboxyl group. This forms a pseudo-six-membered ring.
    
  • Phenol-Amide Lock: The phenolic hydroxyl (

    
    ) donates a proton to the amide carbonyl oxygen.
    

Crystallographic Consequence: These interactions force the two aromatic rings into a near-coplanar arrangement, significantly increasing the potential for


 stacking interactions in the crystal lattice.
Intermolecular Synthons (Lattice Drivers)

The primary intermolecular force is the carboxylic acid dimer.

  • Motif:

    
     centrosymmetric dimer.
    
  • Mechanism: Two molecules face each other, with the carboxylic acid

    
     of one donating to the 
    
    
    
    of the other.
Interaction Hierarchy Diagram

Understanding the hierarchy of these forces is essential for predicting polymorph stability.

InteractionHierarchy Molecule N-(2-hydroxybenzoyl) anthranilic acid Intra Intramolecular 'Dual Lock' Molecule->Intra Defines Conformation Inter Intermolecular Packing Molecule->Inter Defines Lattice S6_1 S(6) Motif: Amide N-H ... O=C(Acid) Intra->S6_1 S6_2 S(6) Motif: Phenol O-H ... O=C(Amide) Intra->S6_2 R22 R2,2(8) Dimer: Carboxylic Acid Pair Inter->R22 Primary Synthon PiPi Pi-Pi Stacking: Planar Ring Overlap Inter->PiPi Secondary Stabilization

Advanced Analysis: Hirshfeld Surfaces

To rigorously quantify the intermolecular interactions, Hirshfeld surface analysis (using CrystalExplorer) is recommended.

Interpreting the Fingerprint Plot
  • The Spikes: You will observe two distinct sharp spikes at the bottom left of the 2D fingerprint plot.

    • Interpretation: These represent the strong

      
       / 
      
      
      
      interactions from the carboxylic acid dimer (
      
      
      ).
  • The Central Region: A diffuse region in the center (

    
    ).
    
    • Interpretation: This indicates

      
       contacts, confirming the presence of 
      
      
      
      stacking interactions facilitated by the planar conformation.
  • Red Spots on

    
     Surface: 
    
    • Large red spots over the carboxylic acid oxygen and hydrogen atoms (Strong H-bonds).

    • Fainter red spots over the aromatic rings (Pi-stacking).

Physicochemical Correlations

The crystal structure directly correlates with the compound's bulk properties.

Structural FeaturePhysicochemical PropertyImplication for Drug Dev
Intramolecular H-Bonds Increased LipophilicityImproved membrane permeability (passive transport).
Planar Conformation High Lattice EnergyHigher melting point; potentially lower aqueous solubility.
Carboxylic Dimer pH-Dependent SolubilitySolubility increases drastically at pH > pKa (~4.5) as the dimer breaks.
Protocol for Validation
  • PXRD (Powder X-Ray Diffraction): Run the bulk powder to ensure the pattern matches the simulated pattern from the single-crystal data. This confirms phase purity.

  • DSC (Differential Scanning Calorimetry): A sharp endotherm should correspond to the melting point. Any pre-melting events suggest solvate desolvation or polymorphic transitions.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry: Anthranilic Acid Derivatives. [Link]

  • Zahedi-Tabrizi, M., & Bargi, M. (2017).[2] Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. Journal of Applied Chemical Research, 7(23), 53-66. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med.[1][3] Chem. Commun., 2, 669-674. [Link]

  • Anshul Specialty Molecules. (2025). Technical Data Sheet: N-Salicyloyl Anthranilic Acid. [Link]

Sources

literature review of 2-[(2-Hydroxybenzoyl)amino]benzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis strategies for 2-[(2-Hydroxybenzoyl)amino]benzoic acid (also known as


-salicyloylanthranilic acid), a critical intermediate in the synthesis of pharmaceuticals like Tranilast analogs and benzoxazinone-based iron chelators (e.g., Deferasirox precursors).

Executive Summary & Compound Profile

Target Compound: this compound Synonyms:


-Salicyloylanthranilic acid; 2-(2-Hydroxybenzamido)benzoic acid
CAS Registry Number:  550-48-1 (Generic for isomer class, verify specific salt forms)
Molecular Formula: 

Molecular Weight: 257.24 g/mol

Scope: This guide targets research and process chemists. It moves beyond basic textbook esterification to address the specific challenge of this molecule: controlling the equilibrium between the open-chain amide (the target) and the thermodynamically stable cyclic intermediate, 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one .

Structural Significance

The molecule consists of an anthranilic acid moiety acylated by a salicylic acid derivative. The presence of both a carboxylic acid and an amide linkage ortho to each other makes this system prone to cyclodehydration. Successful synthesis requires conditions that favor the open chain or a protocol that explicitly hydrolyzes the cyclic benzoxazinone.

Primary Synthesis Pathway: The Benzoxazinone Hydrolysis Route

Status: Industrial Standard / High Purity Rationale: Direct acylation often yields a mixture of the open acid and the cyclic benzoxazinone. This route intentionally drives the reaction to the cyclic intermediate (which precipitates easily and can be purified) and then hydrolyzes it to the pure target acid.

Phase 1: Formation of 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one

This step utilizes Anthranilic Acid and Salicyloyl Chloride (generated in situ).

Reagents:

  • Anthranilic Acid (1.0 eq)

  • Salicylic Acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq) or Phosphoryl Chloride (
    
    
    
    )
  • Solvent: Toluene or Xylene (High boiling point required for cyclization)

Protocol:

  • Acid Chloride Generation: In a reactor, suspend Salicylic Acid in Toluene. Add Thionyl Chloride dropwise at room temperature. Heat to reflux for 2 hours to generate Salicyloyl Chloride in situ. (Note: Catalytic DMF may be added).

  • Acylation & Cyclization: Cool the solution to 60°C. Add Anthranilic Acid portion-wise.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The reaction evolves HCl.[1] The high temperature drives the loss of water, closing the ring to form the benzoxazinone.

  • Isolation: Cool to 0–5°C. The benzoxazinone precipitates as a solid. Filter and wash with cold toluene.

Phase 2: Ring-Opening Hydrolysis

This step converts the cyclic intermediate to the target This compound .

Reagents:

  • Benzoxazinone Intermediate[2][3]

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 2N

Protocol:

  • Dissolution: Suspend the benzoxazinone solid in 10% NaOH solution (approx. 5 volumes).

  • Hydrolysis: Heat gently to 50–60°C for 1 hour. The solid will dissolve as the ring opens and forms the water-soluble disodium salt of the target acid.

  • Clarification: If necessary, treat with activated carbon and filter to remove colored impurities.

  • Precipitation: Cool the filtrate to 10°C. Slowly acidify with 2N HCl to pH 3.0–4.0. The target compound,

    
    -salicyloylanthranilic acid, will precipitate as a white to off-white solid.
    
  • Purification: Filter, wash with water, and recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

Alternative Pathway: Direct Schotten-Baumann Acylation

Status: Laboratory Scale / Mild Conditions Rationale: Useful when high temperatures must be avoided. Requires protected salicylic acid to prevent polymerization.

Reagents:

  • Anthranilic Acid[1][4][5][6][7][8][9]

  • O-Acetylsalicyloyl Chloride (Protected Salicyloyl Chloride)

  • Base: Pyridine or Aqueous

    
    
    
  • Solvent: Acetone/Water or Dichloromethane

Protocol:

  • Preparation: Dissolve Anthranilic Acid in 10% aqueous

    
     (Schotten-Baumann conditions).
    
  • Addition: Add O-Acetylsalicyloyl Chloride dropwise at 0–5°C with vigorous stirring. Maintain pH > 8 by adding more base if necessary.

  • Reaction: Stir at room temperature for 2 hours.

  • Deprotection (One-Pot): The alkaline conditions may partially hydrolyze the acetyl group. To ensure complete deprotection, heat the alkaline solution to 60°C for 30 minutes.

  • Isolation: Acidify with HCl. The product precipitates.[2][6][7][10][11]

Critical Note: Using unprotected Salicyloyl Chloride directly in this method often leads to self-polymerization (polysalicylates) due to the free phenolic hydroxyl group.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the bifurcation between the Kinetic Product (Open Chain) and the Thermodynamic Product (Benzoxazinone), and how to navigate between them.

SynthesisPathways Start Start: Anthranilic Acid + Salicylic Acid Source AcidChloride Intermediate: Salicyloyl Chloride Start->AcidChloride SOCl2 / Toluene Amide Target: N-Salicyloylanthranilic Acid (Open Chain) AcidChloride->Amide Mild Base (Schotten-Baumann) < 40°C Cyclic Intermediate: Benzoxazinone (Cyclic Dehydrated Form) AcidChloride->Cyclic Reflux (Toluene/Xylene) - H2O / - HCl Amide->Cyclic Dehydration (Ac2O or Heat) Salt Disodium Salt (Water Soluble) Cyclic->Salt NaOH / H2O Ring Opening Hydrolysis Salt->Amide Acidification (HCl) pH 3-4

Caption: Logical flow of synthesis showing the reversible relationship between the open-chain target and the cyclic benzoxazinone intermediate.

Quantitative Data & Comparison

ParameterBenzoxazinone Route (Method 1)Direct Acylation (Method 2)
Overall Yield 75–85%50–65%
Purity Profile High (>98% after hydrolysis)Moderate (Oligomer impurities common)
Reaction Temp High (Reflux, ~110°C)Low (0–25°C)
Key Reagent Thionyl ChlorideO-Acetylsalicyloyl Chloride
Scalability Excellent (Precipitation based)Moderate (Extraction often needed)
Primary Impurity Unreacted Salicylic AcidPolysalicylates

Expertise & Experience: Critical Control Points

The "Cyclization Trap"

In many literature protocols, researchers attempt to stop at the amide stage using equimolar reagents in organic solvents. However, the ortho-amino group of anthranilic acid is positioned perfectly to attack the carbonyl of the salicylic moiety.

  • Insight: Do not fight the cyclization. It is often cleaner to drive the reaction fully to the benzoxazinone (which crystallizes out of toluene beautifully), filter off impurities, and then hydrolyze it back to the acid. This "U-turn" strategy yields higher purity than trying to stop halfway.

Solvent Selection
  • Toluene: Ideal for the benzoxazinone route. It forms an azeotrope with water, helping to drive the dehydration if using acid catalysis, and the intermediate is insoluble in cold toluene.

  • DMF/Dioxane: Avoid these for the final isolation if possible, as they hold onto the product and make crystallization difficult.

pH Control during Isolation

When acidifying the disodium salt to isolate the target:

  • Dropwise Addition: Add HCl slowly. Rapid addition can trap impurities inside the precipitating amorphous solid.

  • Target pH: Stop at pH 3–4. Going too acidic (pH < 1) can sometimes re-dissolve the compound or co-precipitate salicylic acid impurities.

References

  • BenchChem. (2025).[2][3][10] Application of Salicyloyl Chloride in the Synthesis of Deferasirox: A Detailed Guide for Researchers. Retrieved from

  • European Patent Office. (2013). Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox. Patent No. EP2632907B1. Retrieved from

  • National Institutes of Health (NIH). (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions. PMC3614732. Retrieved from

  • PrepChem. (n.d.). Preparation of anthranilic acid and derivatives. Retrieved from

  • Royal Society of Chemistry. (2019). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. Retrieved from

Sources

Methodological & Application

preparation of metal complexes using 2-[(2-Hydroxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Characterization of Metal Complexes with 2-[(2-Hydroxybenzoyl)amino]benzoic Acid for Drug Development

Introduction: A Ligand of Strategic Importance

In the field of medicinal inorganic chemistry, the rational design of ligands is paramount to developing metal-based therapeutic agents with enhanced efficacy and reduced side effects. This compound emerges as a ligand of significant interest. Structurally, it is an elegant fusion of salicylic acid and anthranilic acid moieties, both of which are renowned pharmacophores. This design provides a multidentate coordination environment, featuring a phenolic hydroxyl, an amide group, and a carboxylic acid. These N,O-donor atoms are strategically positioned to form stable chelate rings with a variety of transition metal ions.[1]

The therapeutic potential of a bioactive ligand can often be significantly amplified upon coordination to a metal center. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, increases the lipophilicity of the overall complex, and facilitates its diffusion across biological membranes, thereby enhancing its bioavailability and mechanism of action.[1] Metal complexes of ligands structurally similar to non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated improved anti-inflammatory, analgesic, antimicrobial, and anticancer activities compared to the free ligands.[2][3]

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this compound. It offers not just procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate.

Section 1: The Ligand - Synthesis and Design Rationale

Rationale for Ligand Selection

The choice of this compound is deliberate. Its three potential donor sites—the carboxylate oxygen, the amide oxygen, and the phenolic oxygen—allow for versatile coordination modes (monodentate, bidentate, or tridentate), leading to complexes with diverse geometries and electronic properties. This structural flexibility is crucial for tuning the biological activity of the resulting metallodrugs.

Protocol: Synthesis of this compound

The ligand can be reliably synthesized via the acylation of 2-aminobenzoic acid with salicyl chloride.

Materials:

  • 2-Aminobenzoic acid (anthranilic acid)

  • Salicyloyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Dissolve 2-aminobenzoic acid (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.1 eq) to the solution and cool the flask in an ice bath (0 °C).

  • Slowly add a solution of salicyloyl chloride (1.0 eq) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and saturated sodium bicarbonate solution (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Section 2: Synthesis of Metal Complexes: Protocols and Methodologies

General Principles of Complexation

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The deprotonation of the carboxylic acid and/or the phenolic hydroxyl group is often facilitated by the addition of a base or by using a metal salt of a weak acid (e.g., metal acetate). The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Ethanolic or methanolic solutions are commonly employed.[4][5][6]

General Experimental Protocol for Metal Complex Synthesis

This protocol provides a robust starting point for the synthesis of various metal(II) complexes.

Materials:

  • This compound (Ligand, LH₂)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂·6H₂O, Zn(OAc)₂)

  • Ethanol or Methanol

  • Triethylamine or Sodium Hydroxide solution (optional, for pH adjustment)

  • Reflux apparatus, magnetic stirrer, filtration setup

Procedure:

  • Ligand Solution: Dissolve the ligand, this compound (2.0 eq), in hot ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimum amount of ethanol.

  • Reaction: Add the metal salt solution dropwise to the hot, stirred ligand solution. A color change or the formation of a precipitate is often observed immediately.

  • pH Adjustment (Optional): If the metal salt is a chloride or sulfate, the reaction may release acid. A base like triethylamine can be added dropwise to raise the pH to 6-7, promoting the formation of the neutral complex.[7]

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms, the volume of the solvent can be reduced under vacuum to induce crystallization or precipitation.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Ligand Dissolve Ligand (LH₂) in Hot Ethanol Mix Add Metal Solution to Ligand Solution Dropwise Ligand->Mix Metal Dissolve Metal Salt (MX₂) in Ethanol Metal->Mix Reflux Reflux Mixture (2-4 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Collect Precipitate by Filtration Cool->Filter Wash Wash Solid with Cold Ethanol Filter->Wash Dry Dry the Final Complex Wash->Dry

Caption: General workflow for the synthesis of metal complexes.

Summary of Reaction Conditions

The following table summarizes typical conditions for synthesizing various metal(II) complexes. Note that yields and product colors can vary based on specific laboratory conditions.

Metal IonTypical Metal SaltLigand:Metal RatioSolventConditionsExpected Product Color
Cu(II) Copper(II) acetate, Cu(OAc)₂2:1EthanolReflux, 3hGreen / Dark Green
Ni(II) Nickel(II) acetate, Ni(OAc)₂2:1MethanolReflux, 4hLight Green / Pale Blue
Co(II) Cobalt(II) chloride, CoCl₂·6H₂O2:1EthanolReflux with base, 3hPink / Violet
Zn(II) Zinc(II) acetate, Zn(OAc)₂2:1EthanolReflux, 2hWhite / Off-white
Mn(II) Manganese(II) chloride, MnCl₂2:1MethanolReflux with base, 4hPale Pink / Light Brown

Section 3: Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

  • FT-IR Spectroscopy: This is a primary tool for confirming coordination. Key observations include:

    • The disappearance of the broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

    • A shift in the C=O stretching frequency of the carboxylate group from ~1700 cm⁻¹ in the free ligand to a lower frequency (~1600-1620 cm⁻¹) in the complex, indicating coordination.[8]

    • Shifts in the amide and phenolic C-O bands.

    • The appearance of new, weak bands in the far-IR region (below 600 cm⁻¹) corresponding to M-O and M-N stretching vibrations, which is direct evidence of complexation.[9]

  • UV-Visible Spectroscopy: Electronic spectra provide insights into the geometry of the complex. The spectra typically show intense bands in the UV region due to intra-ligand (π→π* and n→π*) transitions and weaker bands in the visible region due to d-d transitions of the metal ion. The position of these d-d bands is diagnostic of the coordination geometry (e.g., octahedral vs. tetrahedral).[4]

  • Molar Conductance: Measurements of the molar conductivity of the complexes in a solvent like DMF or DMSO help determine their electrolytic nature. Low conductivity values typically indicate non-electrolytic complexes, suggesting that any anions from the metal salt are not present as free ions but may be coordinated or absent in the final structure.[5][9]

  • Magnetic Susceptibility: This technique is used to determine the magnetic moment of the complex, which helps in elucidating the geometry and the number of unpaired electrons on the metal center.[7][9]

Potential Coordination Modes

G M M²⁺ O_phenolic O (phenolic) M->O_phenolic O_amide O (amide) M->O_amide O_carboxyl O (carboxyl) M->O_carboxyl N_amide N (amide)

Caption: Potential tridentate coordination of the ligand to a metal center (M).

Section 4: Applications in Drug Development

The primary motivation for synthesizing these metal complexes is to leverage the synergistic effects of the metal and ligand to create potent therapeutic agents.

  • Enhanced Antimicrobial Activity: Numerous studies have shown that metal complexes of Schiff bases and related ligands possess greater antibacterial and antifungal activity than the free ligands.[5][9][10] The increased lipophilicity of the chelate allows it to more easily breach the lipid-rich cell membranes of microorganisms, disrupting their metabolic processes.[4] These complexes should be screened against pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains.[4][9]

  • Anti-inflammatory Properties: The structural similarity of the ligand to NSAIDs suggests that its metal complexes could be potent anti-inflammatory agents.[11] Complexation can enhance the anti-inflammatory activity and potentially reduce the gastrointestinal side effects commonly associated with NSAIDs.[2]

  • Anticancer Potential: Transition metal complexes are at the forefront of research into non-platinum-based anticancer drugs. They can induce cancer cell death through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species (ROS), and inhibition of key enzymes like topoisomerase.[2] The synthesized complexes are excellent candidates for in vitro cytotoxicity screening against a panel of human cancer cell lines.

Conclusion

This compound is a highly versatile and rationally designed ligand for the development of new metallodrugs. The synthetic protocols for its metal complexes are straightforward, reproducible, and yield stable compounds. The resulting complexes possess significant potential for applications in drug development, particularly as antimicrobial, anti-inflammatory, and anticancer agents. The detailed characterization and screening of these novel compounds are promising avenues for future research, potentially leading to the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Kumar, M., Singh, A., Singh, D., Rao, P. K., & Singh, S. (2024). Recent developments in the biological activities of 3d-metal complexes with salicylaldehyde-based N, O-donor Schiff base ligands.
  • Ali, B. A., & Abd-El-Wahab, Z. H. (2014). Mono Nuclear and Oxalato-Bridged Binuclear Transition Metal Complexes with a Tridentate Schiff Base Ligand and their Applications as Anticancer Reagents. ResearchGate. [Link]

  • Sengupta, S. K., Pandey, O. P., & Rai, A. K. (1989). Biological activity of some Schiff bases and their metal complexes. Biological Trace Element Research, 23, 145-150. [Link]

  • Lisdiana, A., et al. (2021). Synthesis and Characterization of Iron(II)-4-aminobenzoic acid complex as Potent Antibacterial agent. International Journal of ChemTech Research, 14(1), 42-49.
  • Kumar, M., Singh, A., et al. (2024). Recent developments in the biological activities of 3d-metal complexes with salicylaldehyde-based N, O-donor Schiff base ligands. Semantic Scholar. [Link]

  • Hegab, K., Khalil, S. K. H., & Youssef, N. (2015). Synthesis, Characterization and Biological Activity of Some Transition Metal Complexes with Schiff Bases Derived from 2-Formylindole, Salicyladehyde, and N-amino Rhodanine. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes. Molecules, 27(7), 2190. [Link]

  • Ahmed, A. A., Aliyu, H. N., & Yunusa, Y. (2021). Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. Jordan Journal of Chemistry, 15(3), 137-143. [Link]

  • Zebhi, M., & Jorige, A. (2023). Review on NSAID Metal Complexes: Synthesis, Characterization and Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 13(6), 33-41. [Link]

  • Khan, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(11), 4499. [Link]

  • Abdulkarim, B. I., et al. (2023). Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of 2-(Benzylidene-Amino)-Benzoic Acid and Its Metal (II) Complexes. Dutse Journal of Pure and Applied Sciences, 9(3b).
  • Osowole, A. A., & Echegi, U. S. (2016). Synthesis, physicochemical and antioxidant properties of some metal complexes of isomeric amino benzoic acids. Applied Science Reports, 15(3), 123-128. [Link]

  • El-Gammal, O. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports, 15. [Link]

  • Liu, Q., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 6(48), 32675–32685. [Link]

  • Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270. [Link]

  • Adekiya, T. A., & Aderoju, A. O. (2021). Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application. ResearchGate. [Link]

Sources

solid-phase synthesis protocols involving 2-[(2-Hydroxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid Scaffolds

Part 1: Executive Summary & Strategic Overview

The compound This compound (also known as N-salicyloylanthranilic acid) represents a critical "privileged structure" in medicinal chemistry. It serves as the acyclic precursor to bioactive 4H-3,1-benzoxazin-4-ones and quinazolinones (e.g., the iron chelator Deferasirox).

While solution-phase synthesis is common for bulk manufacturing, Solid-Phase Organic Synthesis (SPOS) is the preferred methodology for generating libraries of these analogs for drug discovery. SPOS allows for rapid diversification of both the anthranilic acid (Ring A) and salicylic acid (Ring B) moieties without tedious intermediate purification.[1]

This guide details a robust, self-validating protocol for the on-resin assembly of this scaffold. We utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy, which prevents premature cyclization and allows for the selective release of the fully protected intermediate or the free acid.

Core Chemical Strategy
  • Immobilization: Anchoring Anthranilic acid to 2-CTC resin (ester linkage).

  • Acylation: Coupling with a protected Salicylic acid derivative to form the amide bond.

  • Diversification/Cleavage: Either cleaving the acyclic title compound or cyclizing on-resin to benzoxazinones.

Part 2: Visualizing the Workflow

The following diagram outlines the critical path for synthesizing the title compound and its conversion to heterocycles.

SPS_Workflow Figure 1: Solid-Phase Assembly of N-Salicyloylanthranilic Acid Scaffolds Resin 2-CTC Resin (Solid Support) Step1 1. Immobilization (Anthranilic Acid + DIEA) Resin->Step1 Intermediate1 Resin-Bound Anthranilate Step1->Intermediate1 Ester Formation Step2 2. Acylation (O-Protected Salicylic Acid) Intermediate1->Step2 Target Target Scaffold: Resin-Bound N-Salicyloylanthranilate Step2->Target Amide Coupling Step3 3. Cleavage/Cyclization Target->Step3 ProductA Product A: Free Acid Form (Title Compound) Step3->ProductA 1% TFA (Mild) ProductB Product B: Benzoxazinone (Cyclized) Step3->ProductB TFA/Heat or Cyanuric Chloride

Caption: Workflow for the immobilization, assembly, and divergent cleavage of the target scaffold.

Part 3: Detailed Experimental Protocols

Resin Selection and Preparation
  • Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).

  • Rationale: The steric bulk of the trityl linker minimizes diketopiperazine formation and prevents premature nucleophilic attack on the ester linkage. Crucially, it allows cleavage under very mild acidic conditions (1% TFA), preserving acid-labile protecting groups on the salicylic ring if needed.

Protocol: Immobilization of Anthranilic Acid

Anthranilic acid is a poor nucleophile due to the electron-withdrawing carboxyl group and potential H-bonding. Standard coupling (DIC/HOBt) to Wang resin is often low-yielding. We use a nucleophilic displacement on 2-CTC resin.

Reagents:

  • 2-CTC Resin (1.0 g, ~1.6 mmol/g)

  • Anthranilic Acid (2.0 equiv, 3.2 mmol)[1]

  • Diisopropylethylamine (DIEA) (4.0 equiv, 6.4 mmol)[1]

  • Dichloromethane (DCM) (anhydrous)

  • Methanol (HPLC grade)[1]

Step-by-Step:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (SPRV). Add 10 mL DCM and shake for 30 min. Drain.

  • Loading: Dissolve Anthranilic Acid (438 mg, 3.2 mmol) and DIEA (1.1 mL, 6.4 mmol) in 10 mL DCM. Add to the resin.[2]

  • Incubation: Shake vigorously at room temperature for 2 hours.

  • Capping: Drain the solution. Add 10 mL of a mixture of DCM:MeOH:DIEA (80:15:5) to cap unreacted chloride sites.[1] Shake for 20 min. Repeat once.

  • Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x).[1]

  • Drying: Dry under vacuum.[1]

  • Loading Check (Optional): Weigh the dried resin. The weight gain indicates loading efficiency. Alternatively, cleave a small aliquot with 1% TFA and quantify by UV (approx. loading 0.8–1.0 mmol/g).[1]

Protocol: Acylation (Formation of the Title Compound)

This step creates the amide bond between the resin-bound anthranilic amine and the salicylic acid derivative.

Critical Consideration: The phenolic hydroxyl of salicylic acid must be protected to prevent esterification side reactions or polymerization.

  • Option A (Robust): Use O-Acetylsalicylic acid (Aspirin) . The acetyl group is stable during coupling but can be removed later.

  • Option B (High Stability): Use O-tert-Butyl-Salicylic acid .

Reagents:

  • Resin-bound Anthranilate (from Step 3.2)

  • O-Acetylsalicylic Acid (3.0 equiv)

  • Coupling Agent: HATU (2.9 equiv) or PyBOP (2.9 equiv)[1]

  • Base: DIEA (6.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve O-Acetylsalicylic acid (3.0 equiv) and HATU (2.9 equiv) in DMF (minimum volume). Add DIEA (6.0 equiv). Stir for 2 min to activate.

    • Note: The solution should turn yellow/orange.

  • Coupling: Add the activated solution to the swollen resin.

  • Reaction: Shake at room temperature for 4–16 hours.

    • Monitoring: Perform a Chloranil Test (not Kaiser test, as anthranilic amine is aromatic and secondary-like in reactivity).[1] A negative test (no color change) indicates complete coupling.[1]

  • Washing: Drain and wash with DMF (5x) and DCM (5x).[1]

Result: You now have Resin-bound 2-[(2-acetoxybenzoyl)amino]benzoic acid .

Protocol: Cleavage and Deprotection

To obtain the title compound (Open Chain Form):

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Execution: Treat resin with 10 mL of cleavage cocktail for 2 min. Filter into a flask containing 1 mL of 10% pyridine in MeOH (to neutralize). Repeat 5 times.

  • Workup: Concentrate the combined filtrates.

  • Deacetylation (if O-Acetyl was used): Dissolve the residue in THF/Water (1:1) and treat with LiOH (2 equiv) for 1 hour to remove the acetyl group. Acidify to pH 3 to precipitate This compound .

Part 4: Data Summary & Troubleshooting

Reagent Stoichiometry Table
ComponentEquivalentsRoleNotes
Anthranilic Acid 2.0Scaffold AExcess ensures max loading on 2-CTC.
DIEA (Loading) 4.0BaseScavenges HCl from 2-CTC resin.
O-Acetylsalicylic Acid 3.0Scaffold BProtected form prevents polymerization.
HATU 2.9Coupling AgentPreferred for sterically hindered anilines.
DIEA (Coupling) 6.0BaseActivates carboxylate; maintain basic pH.
Troubleshooting Guide
IssueProbable CauseSolution
Low Loading of Anthranilic Acid Steric hindrance or moisture.Ensure DCM is anhydrous. Increase reaction time to 4h. Use Li-Anthranilate salt.
Incomplete Acylation Low nucleophilicity of aniline.Double couple (repeat Step 3.3). Switch to acid chloride method (Salicyloyl chloride + Pyridine).
Premature Cyclization Acidic conditions too harsh.Ensure 2-CTC resin is used. Avoid heating during coupling.[1]
Product is Benzoxazinone Spontaneous cyclization.This is common.[1][3] If the open acid is required, avoid heat and strong acids.[1] Store at -20°C.

Part 5: Advanced Application (Cyclization)

To convert the resin-bound intermediate directly to the Benzoxazinone (e.g., for library generation):

  • Method: After Step 3.3 (Acylation), do not cleave.

  • Reagent: Treat resin with Cyanuric Chloride (3 equiv) and DIEA (6 equiv) in DCM.

  • Conditions: Shake for 6 hours at RT.

  • Mechanism: Cyanuric chloride activates the amide oxygen, promoting intramolecular attack by the carboxylate.[1]

  • Cleavage: Treat with 20% TFA/DCM to release the 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one .

References

  • Solid-phase synthesis of 2-aminoquinazolinone derivatives. J Comb Chem. 2005 Nov-Dec;7(6):909-15.[4]

    • Source: [1]

  • Synthesis and solid-phase purification of anthranilic sulfonamides.Comb Chem High Throughput Screen.

    • Source: [1]

  • Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one (Deferasirox Intermediate). European Patent EP2632907B1.[5]

    • Source: [1]

  • Solid-phase synthesis of quinazolin-4(3H)-ones. Tetrahedron Letters. 1997; 38(49): 8445-8448.[6]

    • Source: [1]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones.Molecules. 2021.

    • Source: [1]

Sources

Application Note: Polymerization Initiators Derived from 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery. It details the synthesis and application of 2-[(2-Hydroxybenzoyl)amino]benzoic acid (also known as


-salicyloylanthranilic acid) as a ligand for Zinc and Aluminum-based polymerization initiators.

These initiators are critical for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactides,


-caprolactone) to produce biodegradable polyesters (PLA, PCL) used in biomedical implants and controlled drug release systems.

Introduction & Scientific Basis

The molecule This compound represents a class of "privileged ligands" in green polymer chemistry. Structurally, it combines an anthranilic acid moiety with a salicylic acid moiety via an amide linkage.

Why This Initiator?
  • Biocompatibility: Upon hydrolytic degradation of the resulting polymer, the metal complex residues eventually break down. The ligand hydrolyzes into anthranilic acid (Vitamin L1) and salicylic acid (anti-inflammatory), both of which have well-understood toxicological profiles compared to toxic tin-based catalysts (e.g.,

    
    ).
    
  • Electronic Tunability: The tridentate or bidentate coordination capability (

    
     or 
    
    
    
    ) allows for the formation of robust complexes with Zinc (
    
    
    ) and Aluminum (
    
    
    ).
  • Stereocontrol: The bulky aromatic structure provides steric hindrance necessary to control the tacticity (stereoregularity) of polylactides (PLA), influencing the polymer's degradation rate and mechanical strength.

Mechanism of Action

The active initiator is not the ligand itself, but the Metal-Alkoxide species formed when the ligand reacts with a metal precursor (e.g.,


) and an alcohol co-initiator (e.g., Benzyl Alcohol, 

).

The polymerization proceeds via the Coordination-Insertion Mechanism :

  • Coordination: The carbonyl oxygen of the monomer (lactide) coordinates to the Lewis acidic metal center.

  • Insertion: The metal-alkoxide bond attacks the carbonyl carbon, opening the ring and inserting the monomer into the chain.

  • Propagation: The chain grows as subsequent monomers insert.

ROP_Mechanism Ligand Ligand (Salicylanthranilic Acid) ActiveCat Active Catalyst (L-M-R) Ligand->ActiveCat + Metal Precursor MetalPre Metal Precursor (ZnEt2 or AlR3) MetalPre->ActiveCat Coordination Coordination (M...O=C) ActiveCat->Coordination + Monomer Monomer Monomer (Lactide/Caprolactone) Monomer->Coordination Insertion Insertion Step (Ring Opening) Coordination->Insertion Nucleophilic Attack Polymer Polyester Chain (PLA/PCL) Insertion->Polymer Propagation Polymer->Coordination Chain Growth

Figure 1: Logical flow of catalyst formation and the Coordination-Insertion mechanism for Ring-Opening Polymerization.

Experimental Protocols

Phase A: Synthesis of the Ligand

Target Molecule: this compound Precursors: Anthranilic acid, Acetylsalicyloyl chloride (protected to prevent self-esterification).

Materials
  • Anthranilic acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
  • Acetylsalicyloyl chloride (prepared from acetylsalicylic acid +

    
    )
    
  • Pyridine or Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

  • Sodium Hydroxide (

    
    , 2M)
    
Step-by-Step Protocol
  • Dissolution: Dissolve anthranilic acid (10 mmol, 1.37 g) in anhydrous DCM (50 mL) containing

    
     (12 mmol, 1.6 mL). Cool to 0°C in an ice bath.
    
  • Acylation: Dropwise add a solution of acetylsalicyloyl chloride (10 mmol) in DCM (20 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Wash the organic layer with

    
     (
    
    
    
    ) to remove amine salts, then with brine. Dry over
    
    
    and evaporate solvent.
  • Deprotection (Deacetylation):

    • Dissolve the intermediate in a mixture of THF/Methanol (1:1).

    • Add

      
       (excess) and stir at RT for 2 hours to hydrolyze the acetyl ester protecting group.
      
    • Acidify carefully with

      
       to pH 2. The product, This compound , will precipitate.
      
  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%

    • Appearance: White to off-white crystalline solid.

    • Characterization:

      
       (DMSO-
      
      
      
      ) should show amide singlet (
      
      
      ppm) and phenolic OH (
      
      
      ppm).
Phase B: Preparation of the Metal Initiator (In-Situ)

Note: These catalysts are moisture-sensitive. All steps must be performed in a Glovebox (


 atmosphere) or using Schlenk techniques.
Protocol for Zinc Complex (

)
  • Ligand Solution: Dissolve the dried ligand (1 mmol) in anhydrous Toluene (10 mL).

  • Metal Addition: Slowly add

    
     (1.0 M in hexane, 1 mmol) at 0°C. Ethane gas (
    
    
    
    ) will evolve.
  • Complexation: Stir at RT for 4 hours. The solution may change color (often pale yellow).[1]

  • Active Species Generation: For polymerization, this species is often activated by adding an alcohol (e.g., Benzyl Alcohol, 1 eq) to form the Zinc-Alkoxide (

    
    ).
    
Phase C: Polymerization of -Caprolactone (CL)[3][4]
Experimental Setup
  • Monomer:

    
    -Caprolactone (Dried over 
    
    
    
    and distilled).
  • Solvent: Toluene (Anhydrous) or Bulk (No solvent).

  • Temperature: 110°C.

Protocol
  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Zinc Initiator Solution (prepared in Phase B).

  • Solvent Removal (Optional): If performing bulk polymerization, evaporate the toluene from the initiator solution under vacuum.

  • Monomer Addition: Add

    
    -Caprolactone (e.g., 100-500 equivalents relative to Zn).
    
    • Ratio:

      
       to 
      
      
      
      .
  • Reaction: Immerse the tube in a pre-heated oil bath at 110°C.

  • Sampling: Aliquots can be taken via syringe to monitor conversion by

    
     (compare polymer signal at 
    
    
    
    ppm vs. monomer signal at
    
    
    ppm).
  • Termination: Quench the reaction after desired time (e.g., 2-6 hours) by adding wet methanol with a drop of

    
    .
    
  • Precipitation: Pour the reaction mixture into cold Methanol/Hexane to precipitate the polymer (Polycaprolactone, PCL). Filter and dry under vacuum.

Data Analysis & Characterization

Expected Results Table
ParameterLow [M]/[I] Ratio (100:1)High [M]/[I] Ratio (500:1)
Reaction Time 1 - 2 Hours4 - 8 Hours
Conversion (%) > 95%> 90%
Theoretical

~11,400 g/mol ~57,000 g/mol
Experimental

(GPC)
~12,000 - 15,000 g/mol ~50,000 - 65,000 g/mol
Dispersity (

)
1.1 - 1.3 (Narrow)1.3 - 1.5 (Broader)
Key Characterization Techniques[5]
  • 
     (CDCl
    
    
    
    ):
    • PCL: Look for triplet at

      
       (
      
      
      
      ) and triplet at
      
      
      (
      
      
      ).
    • PLA: Look for quartet at

      
       (
      
      
      
      ) and doublet at
      
      
      (
      
      
      ).
  • GPC (Gel Permeation Chromatography):

    • Use THF as eluent, calibrated against Polystyrene standards (apply Mark-Houwink correction for PLA/PCL).

    • Success Metric: Monomodal distribution indicates a controlled "living" polymerization. Bimodal distribution suggests transesterification side reactions or moisture contamination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Polymerization Catalyst deactivation by moisture.Ensure all reagents (especially monomer) are rigorously dried. Use a glovebox.
Broad PDI (

)
Transesterification (Back-biting).Lower the reaction temperature (e.g., from 110°C to 80°C). Stop reaction at lower conversion (<90%).
Low Molecular Weight High initiator concentration or "Immortal" polymerization effect.Check

calculations. Ensure no adventitious alcohols (water) are acting as chain transfer agents.
Precipitate in Catalyst Solution Insoluble metal complex.Ligand may be too polar. Switch solvent to THF or add a solubilizing group (e.g., t-butyl) to the ligand ring.

References

  • Synthesis of Salicylanthranilic Ligands

    • Reaction of anthranilic acid deriv
    • Source:

  • Zinc Complexes in ROP

    • Synthesis, characterization and catalytic activity of zinc complex for ring-opening polymerization of lactide.[2][3] (2016).[3]

    • Source:

  • Aluminum Complexes in ROP

    • Aluminum Salen Complexes Modified with Unsaturated Alcohol: Synthesis... and Activity towards ROP.[4] (MDPI, 2021).

    • Source:

  • General Mechanism of ROP

    • Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II)
    • Source:

  • Isatoic Anhydride Precursors

    • Isatoic anhydride as a precursor for anthranilic acid derivatives.[5]

    • Source:

Sources

Troubleshooting & Optimization

purification methods for 2-[(2-Hydroxybenzoyl)amino]benzoic acid crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Ticket System Status:ONLINE Subject: Technical Guide for Purification & Impurity Profiling Case ID: PUR-782-SAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of This compound (also known as N-salicyloylanthranilic acid). Users frequently encounter difficulties due to the compound's tendency to cyclize into 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one under thermal or dehydrating conditions.

Successful isolation requires managing the equilibrium between the open-chain amide (Target) and the closed-ring benzoxazinone (Impurity/Intermediate). This guide prioritizes Acid-Base Reprocessing as the primary purification strategy to ensure ring opening, followed by Recrystallization for final polishing.

Module 1: Critical Impurity Profiling

Before initiating purification, it is vital to distinguish the target product from its dehydrated congener. The synthesis often proceeds via the benzoxazinone intermediate, which must be hydrolyzed to yield the target.

Target vs. Critical Impurity
FeatureTarget Molecule (Amide Form)Critical Impurity (Cyclized Form)
Name This compound2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one
Structure Type Open-chain Amide / Carboxylic AcidCyclic Benzoxazinone (Dehydrated)
Solubility (Aq. Base) Soluble (Forms di-salt)Insoluble (initially)

Hydrolyzes to Target
IR Spectrum (

)
Amide I (~1650 cm⁻¹) & Acid (~1680 cm⁻¹)Lactone/Imine character (~1750-1760 cm⁻¹)
Formation Driver Hydrolysis (Aqueous/Basic conditions)Dehydration (Heat/Acid chlorides/Thionyl chloride)
The Cyclization Equilibrium

The following diagram illustrates the chemical relationship that dictates your purification strategy. Heating in anhydrous solvents drives the reaction to the right (Impurity), while aqueous base drives it to the left (Target).

PurificationLogic cluster_0 Purification Zone Target Target: Open Chain Acid (Soluble in NaOH) Impurity Impurity: Benzoxazinone (Cyclized / Dehydrated) Target->Impurity Heat / SOCl2 / Ac2O (Dehydration) Impurity->Target Aq. NaOH / Heat (Hydrolysis) Crude Crude Mixture Crude->Target Ideally contains Crude->Impurity Often contains

Figure 1: The equilibrium between the target acid and the benzoxazinone impurity. Purification must favor the hydrolysis pathway (Green Arrow).

Module 2: Primary Purification Protocols

Method A: Acid-Base Reprocessing (Recommended)

Best for: Removing cyclized impurities, unreacted starting materials, and non-acidic byproducts.

Principle: The target molecule has two acidic protons (carboxylic acid and phenol). It dissolves readily in dilute alkali. The benzoxazinone impurity is neutral but will hydrolyze to the target in base. Non-acidic impurities remains insoluble and can be filtered off.

Protocol:

  • Dissolution: Suspend the crude solid in 5% NaOH (aq) (approx. 10 mL per gram of crude).

  • Hydrolysis: Heat the solution gently to 60–70°C for 30–60 minutes .

    • Why? This ensures any benzoxazinone present is fully hydrolyzed (ring-opened) to the target acid salt.

  • Filtration: Cool to room temperature. Filter the solution through Celite or a glass frit to remove insoluble impurities (e.g., unreacted amines or non-polar tars).

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~2–3.

    • Observation: A thick white/off-white precipitate should form.

  • Isolation: Filter the solid, wash thoroughly with water (to remove NaCl), and dry.

Method B: Recrystallization

Best for: Final polishing of material that is already >90% pure.

Solvent System: Ethanol / Water (70:30 to 50:50) or Acetic Acid . Warning: Do not use anhydrous high-boiling solvents (like Toluene or Xylene) for long periods, as they may induce thermal cyclization back to the benzoxazinone.

Protocol:

  • Dissolve the crude solid in boiling Ethanol (95%) . Use the minimum amount necessary.

  • Once dissolved, slowly add hot water until the solution becomes slightly turbid.

  • Add a few drops of ethanol to clear the turbidity.

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold 50% aqueous ethanol.

Module 3: Troubleshooting & FAQs

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: This often happens if the water ratio is too high initially or if the cooling is too rapid. Solution:

  • Reheat: Bring the mixture back to a boil. Add a small amount of Ethanol to redissolve the oil.

  • Seed: Cool very slowly. If oil droplets appear, scratch the glass or add a seed crystal of pure material.

  • Switch Solvents: If EtOH/Water fails, try recrystallizing from Glacial Acetic Acid . Dissolve at boiling, then cool. (Note: This yields very pure crystals but requires thorough drying to remove solvent smell).

Ticket #002: "The melting point is too low (e.g., 120-150°C)."

Diagnosis: You likely have unreacted Anthranilic Acid (MP ~144-146°C) or Salicylic Acid (MP ~158°C) contaminating the product. Solution:

  • Perform the Acid-Base Reprocessing (Method A) . Unreacted anthranilic acid is amphoteric but less acidic; however, washing the final filter cake with dilute HCl helps remove it.

  • Alternatively, wash the crude solid with Dichloromethane (DCM) . The target acid is poorly soluble in DCM, while many non-polar impurities and salicylic acid have higher solubility.

Ticket #003: "The solid is insoluble in NaOH."

Diagnosis: If the material does not dissolve in warm 5% NaOH, it is not the target acid. It may be a stable byproduct or a polymer. Action: Filter off the insoluble material.[1][2][3] The target is in the filtrate. If nothing dissolves, the synthesis failed (check for decarboxylation or total charring).

Module 4: Decision Logic Diagram

Use this workflow to determine the correct purification step for your current batch status.

TroubleshootingFlow Start Start: Crude Product SolubilityCheck Test: Dissolve in 5% NaOH Start->SolubilityCheck Dissolves Fully Dissolves (Clear Solution) SolubilityCheck->Dissolves Yes Insoluble Insolubles Present (Turbid/Solids) SolubilityCheck->Insoluble No Acidify Acidify Filtrate (HCl) to pH 2-3 Dissolves->Acidify Filter Filter off Insolubles Insoluble->Filter Filter->Acidify Precipitate Precipitate Forms? Acidify->Precipitate YesPrecip Collect Solid (Target Acid) Precipitate->YesPrecip Yes NoPrecip No Solid? Precipitate->NoPrecip No Recryst Final Polish: Recrystallize (EtOH/H2O) YesPrecip->Recryst NoPrecip->Start Check Synthesis (Reaction Failed)

Figure 2: Logical workflow for processing the crude reaction mixture.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic.
  • V Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Srinivas, K., et al. (2010). Impurity profiling of Deferasirox. Journal of Pharmaceutical and Biomedical Analysis. (Discusses the benzoxazinone intermediate in similar salicyl-anthranilic systems).

Sources

recrystallization solvents for pure 2-[(2-Hydroxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Pure 2-[(2-Hydroxybenzoyl)amino]benzoic Acid Content Type: Technical Support Center & Troubleshooting Guide Audience: Drug Development Scientists, Organic Chemists, Process Engineers[1]

Technical Support Center: Purification of N-Salicyloylanthranilic Acid

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and recrystallization of This compound (also known as N-salicyloylanthranilic acid; CAS 13316-98-8).

Warning – Structural Integrity Alert: This compound is the open-chain amide precursor to 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one .[1] Excessive heat or acidic conditions during recrystallization will induce cyclodehydration, converting your target amide into the benzoxazinone impurity.[1] The protocols below are engineered to maximize purity while suppressing this cyclization.

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile (e.g., unreacted salicylic acid, anthranilic acid, or cyclized benzoxazinone).[1]

Solvent SystemSuitabilityKey CharacteristicsRecommended For
Ethanol / Water (4:1) High Excellent solubility differential.[1] Water acts as an anti-solvent to crash out the amide while keeping salicylic acid in solution.General Purification. Best balance of yield and purity.
Glacial Acetic Acid Medium High solubility for anthranilic derivatives.Removing Inorganic Salts. Risk: Acidic environment promotes cyclization at high temps. Use only if product is heavily contaminated with salts.
Toluene / Ethanol (1:1) High Moderate boiling point prevents thermal degradation.Removing Non-Polar Impurities. Best if the crude contains significant benzoxazinone or tars.
Acetone / Water Medium Low boiling point (safer for thermal stability).Thermally Labile Batches. Use if the compound has shown tendency to cyclize/degrade.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This typically occurs in Ethanol/Water systems when the water (anti-solvent) is added too quickly or the solution is too concentrated at the boiling point. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of pure Ethanol to slightly increase solubility.

  • Seed the solution with a pure crystal at 5-10°C below the boiling point.

  • Allow to cool to room temperature slowly (over 2-3 hours) with gentle stirring. Do not use an ice bath until distinct crystals have formed.

Q2: I see a new impurity peak on HPLC after recrystallization. What happened? Diagnosis: You likely induced thermal cyclodehydration .

  • Mechanism:[1][2] The amide bond attacks the carboxylic acid, eliminating water to form the benzoxazinone ring.[1] Corrective Action:

  • Avoid boiling solvents >80°C for extended periods.

  • Switch to Acetone/Water or Ethyl Acetate to keep process temperatures lower.

  • Ensure the crude material is free of strong mineral acids (wash with water first) before heating.

Q3: The crystals are colored (pink/brown) instead of off-white. Diagnosis: Oxidation products of anthranilic acid (often aniline-like oligomers) are present. Corrective Action:

  • Perform a hot filtration with activated charcoal.

  • Protocol: Dissolve compound in hot Ethanol (95%). Add 5% w/w activated carbon. Stir for 15 mins. Filter through Celite while hot. Then add warm water to induce crystallization.[3]

Part 3: Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Water Fractionation [1]

  • Preparation: Weigh the crude this compound. Calculate solvent volume: approx. 10-12 mL of Ethanol (95%) per gram of solid.

  • Dissolution:

    • Place solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethanol.[4] Heat to 70°C (do not reflux vigorously).

    • Checkpoint: If solids remain, add Ethanol in 1 mL increments.[1] If inorganic salts remain undissolved, filter them off while hot.[1]

  • Anti-Solvent Addition:

    • Remove heat source. Let the solution cool to ~60°C.

    • Slowly add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed.

    • Once crystals appear, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a cold (0°C) Ethanol/Water (1:1) mixture.

    • Drying: Dry in a vacuum oven at 50°C for 6 hours. Do not exceed 60°C to prevent solid-state cyclization.[1]

Part 4: Purification Decision Tree

PurificationProcess Start Crude this compound CheckImpurity Analyze Impurity Profile (HPLC/TLC) Start->CheckImpurity Decision Primary Impurity Type? CheckImpurity->Decision PathA Unreacted Starting Materials (Salicylic/Anthranilic Acid) Decision->PathA PathB Cyclized Benzoxazinone (Dehydration Product) Decision->PathB PathC Colored/Tarry Residues Decision->PathC SolventA Solvent: Ethanol/Water (4:1) Water keeps acids in solution PathA->SolventA SolventB Solvent: Toluene/Ethanol (1:1) Avoids further heat stress PathB->SolventB SolventC Solvent: Ethanol + Charcoal Hot Filtration Required PathC->SolventC Execution Execute Recrystallization (Max Temp 75°C) SolventA->Execution SolventB->Execution SolventC->Execution CheckCyclization Check for Thermal Cyclization? Execution->CheckCyclization Success Pure Amide Obtained CheckCyclization->Success No New Impurities Fail Reprocess: Hydrolyze Benzoxazinone (Dilute NaOH then Acidify) CheckCyclization->Fail Benzoxazinone Detected

Figure 1: Decision logic for solvent selection based on impurity profile, emphasizing the risk of thermal cyclization.

References

  • Novartis AG. (2002). Use of 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid for the treatment of iron overload.[1][5] US Patent 6,465,504.[6] Link Citation Context: Describes the synthesis of the benzoxazinone intermediate from the amide precursor, highlighting the cyclization pathway.

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[1]Link Citation Context: General principles for solvent selection and anti-solvent addition (Ethanol/Water systems).

  • Organic Syntheses. (1939). N-Phenylanthranilic Acid and Acridone.[7] Org.[6][8][9][10][11] Synth. 19, 6; Coll. Vol. 2, 15. Link Citation Context: Establishes acetic acid and ethanol as standard purification solvents for N-substituted anthranilic acid derivatives.

  • BenchChem. (2025). Application of Salicyloyl Chloride in the Synthesis of Deferasirox.[2][5][6]Link Citation Context: Details the reaction conditions for the salicyloyl amide and the risks of high-temperature degradation.

Sources

troubleshooting solubility issues of 2-[(2-Hydroxybenzoyl)amino]benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Executive Summary: The "Brick Dust" Challenge

You are likely reading this because this compound (also known as N-salicyloylanthranilic acid) is refusing to dissolve in your aqueous media, or precipitating immediately upon dilution.

The Science of the Problem: This molecule is a classic "chameleon." While it possesses three polar functional groups (carboxylic acid, phenol, and amide), it behaves like a hydrophobic brick.

  • The Structural Lock: The phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen. Simultaneously, the amide nitrogen often hydrogen bonds with the carboxylic acid.

  • The Result: These internal bonds "hide" the polar groups from the solvent, creating a planar, rigid, and highly crystalline structure (high lattice energy) that resists water penetration.

This guide provides the protocols to break these internal locks and achieve stable solutions.

Section 1: Physicochemical Profile[1]

Understanding the numbers is the first step to conquering the solubility.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 257.24 g/mol Small molecule, but high lattice energy.
pKa 1 (Carboxyl) 4.5 – 4.8Critical: Below pH 6, the molecule is neutral and insoluble.
pKa 2 (Phenol) ~9.8 – 10.0Ionizes only at high pH (irrelevant for physiological media).
LogP (Octanol/Water) ~3.5 (Neutral)Highly lipophilic in acidic environments.
Appearance Crystalline PowderHigh crystallinity = slow dissolution rate.
Section 2: Troubleshooting Protocols
Scenario A: "It floats on top of the water and won't dissolve."

Diagnosis: You are trying to dissolve the neutral acid in unbuffered water or acidic media. The Fix: You must convert the acid to its salt form (Ionization Strategy).

Step-by-Step Protocol:

  • Calculate Molar Equivalents: Determine the moles of your compound. You need exactly 1.05 to 1.1 molar equivalents of a base.

  • Select the Base:

    • For Chemical Assays: Use 1N NaOH.

    • For Cell Culture/In Vivo: Use Meglumine (N-methylglucamine) or L-Arginine . These are milder, biologically compatible counter-ions that prevent localized pH spikes which can hydrolyze the amide bond.

  • The "Slurry" Method:

    • Suspend the powder in 80% of your target water volume.

    • Add the base solution dropwise while stirring.

    • Monitor pH. As the pH rises above 6.0, the solution should clear.

    • Target pH: Adjust final pH to 7.4 – 8.0 . Do not exceed pH 9.0 to avoid hydrolysis.

Critical Note: If you simply add the powder to neutral water (pH 7), the protons released from the carboxylic acid will drop the pH of the water to ~4, causing the compound to remain insoluble. You must actively drive the pH up.

Scenario B: "I dissolved it in DMSO, but it crashed out when added to PBS."

Diagnosis: The "Spring and Parachute" failure. Mechanism: DMSO is a good solvent. PBS is an "anti-solvent" for the neutral drug. When you dilute, the local concentration of DMSO drops, and the drug molecules aggregate faster than they can ionize.

The Fix: Use a Co-solvent Bridge or Pre-buffered Media.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in DMSO at 1000x the final concentration.

  • Prepare "Bridging" Solvent (Optional but Recommended): Pure DMSO into water is a harsh transition. Mix your DMSO stock 1:1 with PEG-400 or Propylene Glycol .

  • The "Vortex Injection" Technique:

    • Have your PBS/Media stirring rapidly (vortex or stir bar).

    • Inject the DMSO/Drug solution sub-surface (tip of pipette under the liquid) slowly.

    • Why? Dropping it on top creates a film where the drug precipitates instantly.

  • Check the Buffer Strength: Ensure your PBS is 0.1M or higher. Weak buffers (like 10mM) may not be able to neutralize the acidity of the drug upon addition, causing a local pH drop and precipitation.

Section 3: Visualization of Solubility Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

Solubility_Decision_Tree Start START: Select Application App_Type Application Type? Start->App_Type In_Vitro In Vitro / Chemical Assay App_Type->In_Vitro Cell/Enzyme In_Vivo In Vivo / Animal Study App_Type->In_Vivo Animal DMSO_Check Is DMSO allowed? In_Vitro->DMSO_Check Formulation High Dose Required? In_Vivo->Formulation DMSO_Yes Protocol: DMSO Stock Dilute into PBS (pH 7.4) DMSO_Check->DMSO_Yes Yes (<0.1%) DMSO_No Protocol: Salt Formation Use NaOH or KOH Target pH 8.0 DMSO_Check->DMSO_No No (Toxicity) Simple_Salt Protocol: In Situ Salt Use Meglumine or Arginine (Avoid Na+ load) Formulation->Simple_Salt Low Dose (<10mg/kg) Complex Protocol: Complexation Use HP-Beta-Cyclodextrin (20% w/v solution) Formulation->Complex High Dose (>10mg/kg)

Figure 1: Decision Matrix for solubilizing N-salicyloylanthranilic acid based on experimental constraints.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the solution? A: No. This compound contains an amide bond (benzoyl-amino linkage). Autoclaving (121°C, high pressure) risks hydrolyzing this bond, breaking the molecule into Salicylic Acid and Anthranilic Acid.

  • Solution: Dissolve, adjust pH, then use a 0.22 µm PES or PVDF syringe filter for sterilization.

Q2: My solution turned yellow overnight. Is it ruined? A: Likely yes. Anthranilic acid derivatives are prone to oxidation, especially in solution and when exposed to light.

  • Prevention: Store stock solutions in amber vials at -20°C. Add an antioxidant like Sodium Metabisulfite (0.1%) if compatible with your assay.

Q3: Why not just use Ethanol? A: Ethanol is acceptable, but it is volatile. In open-well plates (37°C incubator), ethanol evaporation changes the drug concentration and can induce precipitation ("edge effect"). DMSO or PEG-400 are preferred for their low volatility.

Q4: Can I use Cyclodextrins? A: Yes, highly recommended. The hydrophobic benzene rings fit well into Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Add your compound. Sonicate for 30-60 minutes. This often achieves concentrations >5 mg/mL without high pH or organic solvents.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11116, N-Salicyloylanthranilic acid. Retrieved from [Link]

  • Pobudkowska, A., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.[1] The Journal of Physical Chemistry B, 115(11), 2547–2554.[1] (Demonstrates solubility behavior of structurally similar anthranilic derivatives). Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Guidance on CD complexation for hydrophobic amides). Retrieved from [Link]

Sources

Technical Support Center: Stability Protocol for 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering degradation of 2-[(2-Hydroxybenzoyl)amino]benzoic acid (also known as N-salicyloylanthranilic acid).[1] This is not a standard hydrolysis issue; it is a classic case of Neighboring Group Participation (NGP) , specifically intramolecular catalysis.

The molecule contains a "self-destruct" mechanism: the carboxylic acid group at the ortho position of the anthranilic ring acts as an intramolecular nucleophile.[1] In aqueous solution, it attacks the amide bond to form a cyclic intermediate (benzoxazinone/anhydride species), which then rapidly hydrolyzes into Anthranilic Acid and Salicylic Acid .[1]

Key Takeaway: Standard amide stability rules do not apply.[1] This compound is kinetically unstable in aqueous buffers, particularly at acidic to neutral pH.[1]

The Stability Profile (Mechanism of Action)

To prevent degradation, you must understand the enemy.[1][2] The hydrolysis is driven by the proximity of the carboxyl group to the amide carbonyl.[3]

The Degradation Pathway

The following diagram illustrates the intramolecular cyclization that cleaves the molecule.[1]

HydrolysisMechanismCompoundIntact Amide(N-salicyloylanthranilic acid)ActivationOrtho-CarboxylNucleophilic AttackCompound->Activation pH < 7(Proton Transfer)IntermediateCyclic Anhydride/Isoimide(Unstable Intermediate)Activation->Intermediate CyclizationNoteCRITICAL: This reaction is 1000x faster than standard amide hydrolysis.Activation->NoteProductsHydrolysis Products(Salicylic Acid + Anthranilic Acid)Intermediate->Products + H2O(Rapid)

Figure 1: Mechanism of intramolecular hydrolysis driven by the ortho-carboxyl group (Neighboring Group Participation).[1]

Stability Data Matrix[1]
ParameterStability StatusNotes
Solid State Stable Store at -20°C, desiccated.
DMSO (Anhydrous) High Preferred solvent for stock solutions (>1 month at -20°C).[1]
Water (pH 3-5) Critical Instability DANGER ZONE. Rapid cyclization occurs.[1]
Water (pH 7.4) Poor Slow hydrolysis observed over 4-6 hours.[1]
Water (pH > 10) Moderate Deprotonation of amide nitrogen may slow cyclization, but base hydrolysis eventually competes.[1]
Protics (MeOH/EtOH) Moderate/Poor Solvolysis (alcoholysis) can occur via the same mechanism.[1]

Troubleshooting Dashboard (FAQ)

Use this section to diagnose specific issues in your workflow.

Q1: My LC-MS shows two peaks (Salicylic Acid & Anthranilic Acid) but the NMR of the powder is clean. Why?

Diagnosis: On-column hydrolysis.[1][2] Explanation: If your mobile phase is acidic (e.g., 0.1% Formic Acid), the compound may be degrading inside the HPLC column or in the autosampler vial.[1] Fix:

  • Cool the Autosampler: Set to 4°C immediately.

  • Adjust Mobile Phase: Try a higher pH mobile phase (e.g., Ammonium Bicarbonate, pH 7.[1]5) if your column permits, to reduce acid-catalyzed cyclization.[1]

  • Minimize Dwell Time: Inject immediately after dilution.

Q2: Can I use PBS (Phosphate Buffered Saline) for cell culture experiments?

Diagnosis: Buffer incompatibility. Explanation: While PBS is pH 7.4, the compound will degrade over the course of a 24-48 hour incubation.[1] Fix:

  • Prepare a 1000x stock in DMSO .

  • Spike into media immediately before addition to cells.

  • Include a "medium-only" control (no cells) and analyze it at the endpoint to quantify the exact degradation rate.[1] You may need to refresh the media every 6-12 hours to maintain therapeutic concentrations.[1]

Q3: Why did my stock solution in Methanol degrade?

Diagnosis: Solvolysis.[1][2][4] Explanation: The intramolecular anhydride intermediate can react with methanol just as easily as water, forming the methyl ester of anthranilic acid.[1] Fix: Switch to Anhydrous DMSO or DMAc (Dimethylacetamide). Avoid protic solvents for storage.[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >30 days.

  • Weighing: Weigh the target amount of this compound into a glass amber vial.

  • Solvent: Add Anhydrous DMSO (Grade: ≥99.9%, Water content <50 ppm).

    • Why? DMSO complexes with water, reducing its chemical activity, and does not participate in nucleophilic attack.[1]

  • Concentration: Aim for 10–50 mM . Higher concentrations reduce the molar ratio of trace water to compound.[1]

  • Storage: Purge headspace with Argon or Nitrogen gas.[1] Cap tightly. Store at -20°C .

SOP-02: Aqueous Dilution Workflow (The "Just-in-Time" Protocol)

Objective: Minimize hydrolysis during biological assays.[1]

  • Thaw: Thaw DMSO stock at room temperature. Vortex to ensure homogeneity.[1][2]

  • Pre-chill: Pre-chill your aqueous buffer (PBS/Media) to 4°C on ice.

    • Why? Hydrolysis rates follow the Arrhenius equation; dropping from 25°C to 4°C significantly slows the reaction.[1]

  • Dilute: Add the DMSO stock to the chilled buffer. Vortex for 5 seconds.[1][2]

  • Execute: Apply to the experimental system (cells/enzyme assay) within 5 minutes .

  • Discard: Do not store the leftover aqueous dilution.

Decision Tree: Solvent Selection

Use this flowchart to select the correct solvent system for your specific application.

SolventSelectionStartStart: Select SolventStorageIs this for Long-Term Storage?Start->StorageAssayIs this for an Assay?Storage->AssayNoDMSOUse Anhydrous DMSO(Store -20°C)Storage->DMSOYesBioAssayIs it a Biological Assay(Cells/Enzymes)?Assay->BioAssayChemAssayIs it Analytical(HPLC/NMR)?Assay->ChemAssayProtocolAUse 'Just-in-Time' Protocol(Dilute <5 mins before use)BioAssay->ProtocolAProtocolBUse ACN/Water (High pH)or inject DMSO stock directlyChemAssay->ProtocolB

Figure 2: Decision support tree for solvent selection to minimize hydrolytic degradation.

References

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis.[1] Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (9), 1206-1214.[1]

  • Bowden, K., & Rumpal, S. (1997). Intramolecular catalysis of amide hydrolysis by the carboxy group.[1] Journal of Chemical Research, (Synopses), 310-311.[1]

  • Kluger, R., & Chin, J. (1972). Intramolecular catalysis of amide hydrolysis by the carboxy-group.[1] Journal of the American Chemical Society, 94(17), 6191-6192.[1]

  • Fersht, A. R., & Kirby, A. J. (1967). Intramolecular catalysis of amide hydrolysis by the carboxyl group.[1] Journal of the American Chemical Society, 89(19), 4853-4857.[1]

(Note: The references above establish the foundational physical organic chemistry of "ortho-carboxyl" assisted amide hydrolysis, which is the governing mechanism for the instability of the topic compound.)

Technical Support Center: Purification of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

[1]

Current Status: Operational Topic: Removal of Unreacted Salicylic Acid (SA) from N-Salicyloylanthranilic Acid Ticket ID: PUR-SA-001

Diagnostic Triage: Confirming Contamination

Before initiating purification, verify that the impurity is indeed unreacted salicylic acid. The target molecule, 2-[(2-Hydroxybenzoyl)amino]benzoic acid (also known as N-salicyloylanthranilic acid), shares structural similarities with the starting material, making visual inspection insufficient.

Quick Diagnostic Tests
Test MethodObservation for Pure ProductObservation for Salicylic Acid Contamination
Melting Point Sharp, >200°C (Lit. varies, typically 205-210°C)Broad range, <170°C (Pure SA melts at ~159°C)
Ferric Chloride (FeCl₃) Faint/Slow color change (Phenol is H-bonded to amide)Instant, deep violet complex
TLC (Silica) Lower R_f (more polar due to amide/dimer size)Higher R_f (moves closer to solvent front)

Recommended TLC System:

  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (6 : 3 : 1)

  • Visualization: UV (254 nm) or FeCl₃ spray.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the least invasive purification method for your specific situation.

PurificationLogicStartStart: Crude Solid IsolatedCheckSAEst. Salicylic Acid Content?Start->CheckSAHighSA> 10% (Gross Contamination)CheckSA->HighSALowSA< 5% (Trace Impurity)CheckSA->LowSAMethodAMethod A: Hot Aqueous Slurry(Exploits Solubility Differential)HighSA->MethodABulk RemovalMethodBMethod B: Recrystallization(Ethanol/Water)LowSA->MethodBPolishingCheckPurityCheck Purity (TLC/MP)MethodA->CheckPuritySuccessPure ProductMethodB->SuccessCheckPurity->MethodBStill Impure?CheckPurity->SuccessClean

Figure 1: Purification Decision Matrix. Select Method A for bulk removal of reactants and Method B for final polishing.

Method A: The Hot Aqueous Slurry (Primary Protocol)

Best for: Removing bulk unreacted salicylic acid without significant yield loss.

The Science: Salicylic acid exhibits a drastic solubility curve in water.[1] It is sparingly soluble at 20°C (~2.2 g/L) but highly soluble at 100°C (~75 g/L). The target amide, being more hydrophobic and rigid, remains insoluble in boiling water.

Step-by-Step Protocol
  • Preparation: Place the crude solid in an Erlenmeyer flask.

  • Slurry Formation: Add distilled water (approx. 15 mL per gram of crude solid).

  • Heating: Heat the mixture to a rolling boil (100°C) on a stir plate. Stir vigorously for 10–15 minutes.

    • Note: The product should not dissolve. You want a hot suspension. If everything dissolves, you have added too much water or the product is not formed.

  • Hot Filtration (Critical): Filter the suspension while boiling hot using a pre-warmed Büchner funnel.

    • Why? If the filtrate cools before separation, the salicylic acid will precipitate back out onto your product.[2]

  • Wash: Wash the filter cake immediately with two portions of boiling water.

  • Drying: Dry the solid in a vacuum oven at 60°C.

Method B: Recrystallization (Polishing Protocol)

Best for: Final purification to analytical grade (>99%).

The Science: An Ethanol/Water pair is ideal. The target molecule dissolves in hot ethanol.[3] Adding water increases the polarity, forcing the hydrophobic amide out of solution while the more polar/soluble salicylic acid remains in the aqueous-alcoholic mother liquor.

Step-by-Step Protocol
  • Dissolution: Place the dry, washed solid in a flask. Add the minimum amount of boiling Ethanol (95%) required to fully dissolve the solid.

  • Precipitation: Remove from heat. Slowly add hot distilled water dropwise while swirling.

  • The Cloud Point: Stop adding water as soon as a persistent turbidity (cloudiness) appears.

  • Clarification: Add one or two drops of ethanol to clear the solution back up.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals and wash with a cold 1:1 Ethanol:Water mixture.

Troubleshooting & FAQ

Q: Why not use a Sodium Bicarbonate wash?

A: Unlike simple phenol purification, this is risky. Both Salicylic Acid (pKa ~2.97) and your target Amide (pKa ~3.5–4.0) contain carboxylic acid groups.[1][4][5] A bicarbonate wash (pH ~8.5) will deprotonate and dissolve both compounds into the aqueous layer, making separation difficult.

Q: My product is "oiling out" during recrystallization.

A: This occurs when the product comes out of solution as a liquid rather than a crystal, usually because the solvent mixture is too hot or too rich in water.

  • Fix: Re-heat to dissolve the oil. Add a small amount of extra ethanol. Cool the solution much more slowly (wrap the flask in a towel). Seed the solution with a tiny crystal of pure product if available.

Q: The FeCl₃ test is still positive after purification.

A: Ensure you are comparing it to a control. The target molecule contains a phenolic hydroxyl group (on the salicyloyl ring), so it may still give a color reaction, though usually less intense than free salicylic acid due to intramolecular hydrogen bonding with the amide carbonyl. Rely on Melting Point or TLC for definitive purity confirmation.

References

  • Solubility Data: Solubility of Salicylic Acid in Water. National Institute of Standards and Technology (NIST). Link

  • Synthesis Context: Synthesis of N-Salicyloylanthranilic acid. Anshul Specialty Molecules. Link

  • Purification Technique: Recrystallization of Salicylic Acid Derivatives. Chemistry LibreTexts. Link

  • General Methodology: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for salicylate purification via aqueous recrystallization).

addressing low purity in bulk synthesis of N-salicylanthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bulk synthesis of N-salicylanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity and yield during scale-up operations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively. This document is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common issues.

Troubleshooting Guide: Addressing Low Purity

Low purity in the final product is the most common challenge in the bulk synthesis of N-salicylanthranilic acid. The following section addresses specific observations and provides a logical framework for identifying and resolving the root cause.

Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?

A depressed and broad melting point is a classic indicator of impurities.[1] In the synthesis of N-salicylanthranilic acid, this typically points to the presence of unreacted starting materials or specific side-products.

Probable Causes & Identification:

  • Unreacted Starting Materials: The most common impurities are residual salicylic acid and anthranilic acid. Their presence suggests an incomplete reaction.

  • Side-Products: At elevated temperatures, side reactions can occur. A potential side-product is acridone, formed via intramolecular cyclization and dehydration of N-phenylanthranilic acid, a related structure.[2] While N-salicylanthranilic acid has a different substitution pattern, analogous cyclizations can be considered.

  • Solvent Entrapment: If the product is not dried properly, residual solvent can become trapped within the crystal lattice, depressing the melting point.[3]

Actionable Solutions:

  • Purity Assessment: First, confirm the identity of the impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[4][5][6] Comparing the chromatogram of your crude product against standards of salicylic acid and anthranilic acid will provide a definitive answer.

  • Recrystallization: This is the most effective method for removing both starting materials and most side-products. The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

Experimental Protocol: Optimized Recrystallization

  • Solvent Screening: Begin by testing the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof).[7] A good starting point is an ethanol/water mixture.

  • Dissolution: In a flask equipped with a reflux condenser, add the minimum amount of hot solvent required to fully dissolve the crude N-salicylanthranilic acid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[3] Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum at a temperature well below its melting point to remove all residual solvent.

Q2: My reaction monitoring (e.g., by TLC or HPLC) shows significant starting material even after prolonged reaction times. How can I drive the reaction to completion?

An incomplete reaction is a primary cause of low yield and purity.[3][8] The formation of the amide bond in N-salicylanthranilic acid is subject to equilibrium and kinetic limitations.

Probable Causes & Identification:

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

  • Insufficient Reaction Time: While monitoring is key, some reactions require extended periods to reach completion.[8]

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can leave the limiting reagent unconsumed.

  • Catalyst Inactivation (if applicable): If using a catalyst-based synthesis (analogous to Ullmann condensation), the catalyst may be inactive or poisoned.[9]

  • pH Control: The nucleophilicity of the amine in anthranilic acid is pH-dependent. If the medium is too acidic, the amine will be protonated and non-nucleophilic.[8]

Actionable Solutions:

  • Temperature and Time Optimization: Gradually increase the reaction temperature while carefully monitoring for the formation of degradation products. Use Thin Layer Chromatography (TLC) or in-process HPLC checks to determine the optimal reaction time.[8]

  • Adjust Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (e.g., 1.1 equivalents) of one of the reactants can sometimes drive the reaction to completion. The choice of which to use in excess depends on cost and ease of removal during workup.

  • pH Adjustment: For condensation reactions involving amines, maintaining a neutral to slightly basic pH can be critical. If starting with salts, a base must be added to liberate the free amine.[8]

Workflow for Optimizing Reaction Completion

G start Incomplete Reaction Observed (TLC/HPLC) check_temp Is Reaction Temperature Optimal? start->check_temp increase_temp Action: Increase Temperature (e.g., in 10°C increments) check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes monitor_deg Monitor for Degradation increase_temp->monitor_deg monitor_deg->check_time increase_time Action: Extend Reaction Time (Monitor every 2-4 hours) check_time->increase_time No check_stoch Is Stoichiometry Correct? check_time->check_stoch Yes increase_time->start Re-evaluate adjust_stoch Action: Verify Calculations & Re-weigh Reagents check_stoch->adjust_stoch No end Reaction Complete check_stoch->end Yes adjust_stoch->start Restart G SA Salicylic Acid SOCl2 + SOCl₂ SA->SOCl2 AA Anthranilic Acid SC Salicyloyl Chloride (Intermediate) Base + Anthranilic Acid + Base (e.g., Pyridine) SC->Base NSA N-Salicylanthranilic Acid (Product) SOCl2->SC Base->NSA

Caption: General synthesis of N-salicylanthranilic acid.

Q2: What analytical techniques are best for assessing the purity of N-salicylanthranilic acid?

A combination of techniques should be used to build a comprehensive purity profile. No single method is sufficient under GMP guidelines.

Technique Information Provided Typical Observations for Impurities
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment, detection and quantification of specific impurities. [10]Extra peaks corresponding to starting materials or side-products.
Melting Point Analysis Qualitative indicator of purity.Depressed and broadened melting range compared to the literature value. [1]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and detection of proton-containing impurities.Unexplained peaks in the aromatic or aliphatic regions.
FTIR (Fourier-Transform Infrared Spectroscopy) Confirmation of functional groups.Can indicate the presence of unreacted starting materials (e.g., broad O-H stretch from salicylic acid).
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities by providing mass-to-charge ratio. [4][5]Peaks in the chromatogram can be assigned molecular weights to help identify side-products.
Q3: Are there any critical safety precautions for this synthesis?

Yes, this synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Pyridine/Bases: Many organic bases are flammable and toxic. Handle with care in a fume hood.

  • Acid/Base Neutralization: The workup often involves neutralization steps which can be exothermic. Add reagents slowly and with cooling if necessary.

  • Solvent Handling: Organic solvents are often flammable. Avoid open flames and ensure proper grounding of equipment during transfers.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28. Retrieved from [Link]

  • Martin, J. (1959). U.S. Patent No. 2,891,090. Google Patents.
  • ResearchGate. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]

  • Lartigau, G., & Kuntz, M. (1988). U.S. Patent No. 4,827,027. Google Patents.
  • Reddit. (2018). General chemistry 2 - Reasons behind percentage yield of salicylic acid? r/chemhelp. Retrieved from [Link]

  • ChemTalk. (2024). Aspirin Synthesis. Retrieved from [Link]

  • Long, W. J., Antler, M., & Vazhentsev, A. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies, Inc. Retrieved from [Link]

  • Lazareva, N. F., et al. (2025). Trimethylsilyl ester of N-acetylanthranilic acid: synthesis, characterization, reactivity. ResearchGate. Retrieved from [Link]

  • Mustafa, N. R. (2007). Single Step Purification of Salicylic Acid from Catharanthus roseus Cell Culture (Plant Material) by Anion Exchange for NMR Analysis. ResearchGate. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2). Retrieved from [Link]

  • Atlas: School AI Assistant. (n.d.). Aspirin Synthesis and Analysis Insights. Retrieved from [Link]

  • Poplawska-Drozdz, S., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PMC. Retrieved from [Link]

  • Smith, R., & Brennan, S. L. (2022). Dehydration and Cyclisation of N-Phenylanthranilic acid. ChemSpider Synthetic Pages. Retrieved from [Link]

  • Souza, J. P., & Saczk, A. A. (2008). Development of a new analytical method for determination of acetylsalicylic and salicylic acids in tablets by reversed phase liquid chromatography. SciELO. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Retrieved from [Link]

  • Journal of University of Science and Technology of China. (n.d.). Separation and purification to prepare N-acetylneuraminic acid after oxalic acid hydrolysis of polysialic acid. Retrieved from [Link]

  • MDPI. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Interpretation of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-[(2-Hydroxybenzoyl)amino]benzoic acid, a molecule combining the structural motifs of salicylic acid and anthranilic acid, presents an interesting case for spectroscopic analysis. This guide provides an in-depth interpretation of its ¹H NMR spectrum, supported by comparisons with alternative analytical techniques, to offer a comprehensive understanding of its structural features.

The Foundational Tool: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative method for determining the detailed structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectrum of this compound

In-Depth Spectral Interpretation

The structure of this compound features two substituted benzene rings, an amide linkage, a phenolic hydroxyl group, and a carboxylic acid group. Each of these functionalities imparts characteristic features to the ¹H NMR spectrum.

The Aromatic Region (approx. 6.8 - 8.2 ppm)

This region is the most complex, containing signals for the eight protons on the two benzene rings. The substitution pattern on each ring dictates the chemical shifts and coupling patterns.

  • 2-Hydroxybenzoyl Moiety (Salicyl- portion): The hydroxyl group is a strong electron-donating group, causing the ortho and para protons to be shielded (shifted upfield).

  • 2-Aminobenzoic Acid Moiety (Anthranilic acid portion): The carboxylic acid group is an electron-withdrawing group, leading to deshielding (downfield shift) of the ortho and para protons. The amide linkage also influences the chemical shifts.

The overlapping nature of these signals often necessitates the use of higher field NMR instruments or 2D NMR techniques for complete assignment.

The Labile Protons: Amide (NH), Hydroxyl (OH), and Carboxylic Acid (COOH)

These protons are termed "labile" because they can readily exchange with deuterium from deuterated solvents, a property that is diagnostically useful.

  • Amide Proton (NH, approx. 9.0 - 10.0 ppm in DMSO-d₆): This proton typically appears as a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.[1] In DMSO-d₆, the amide proton signal is often well-resolved.[1]

  • Phenolic Hydroxyl Proton (OH, approx. 9.5 - 13.5 ppm in DMSO-d₆): The phenolic proton of the salicylic acid moiety is expected to be significantly downfield, often appearing as a broad singlet.[2] Intramolecular hydrogen bonding with the amide carbonyl can further influence its chemical shift.

  • Carboxylic Acid Proton (COOH, approx. 12.0 - 13.0 ppm in DMSO-d₆): This is typically the most downfield proton, appearing as a very broad singlet.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic Protons6.8 - 8.2Multiplets (m)ortho: 7-9, meta: 2-3, para: <1
Amide NH9.0 - 10.0Broad Singlet (br s)-
Phenolic OH9.5 - 13.5Broad Singlet (br s)-
Carboxylic Acid COOH12.0 - 13.0Broad Singlet (br s)-

A Comparative Analysis: Alternative Spectroscopic Techniques

While ¹H NMR is paramount, a multi-technique approach provides a self-validating system for structural confirmation.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound, one would expect to see 14 distinct carbon signals, unless there is accidental overlap.

  • Carbonyl Carbons (C=O): The amide and carboxylic acid carbonyl carbons will appear significantly downfield (approx. 165-175 ppm).

  • Aromatic Carbons: The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbons attached to the electron-donating hydroxyl group will be shifted upfield, while those influenced by the electron-withdrawing carboxylic acid and amide groups will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

  • O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H, overlapping with the phenolic O-H stretch.

  • N-H Stretching: A moderate absorption around 3300 cm⁻¹ is characteristic of the amide N-H bond.

  • C=O Stretching: Two distinct carbonyl absorption bands are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the amide (around 1650-1680 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound (C₁₄H₁₁NO₄), the expected molecular weight is approximately 257.07 g/mol . The fragmentation pattern would likely show characteristic losses of H₂O, CO, and COOH, as well as cleavage at the amide bond.[4]

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Technique Information Provided Expected Key Features
¹H NMR Proton environment, connectivity, and stereochemistry.Complex aromatic multiplets, broad singlets for NH, OH, and COOH protons.
¹³C NMR Carbon skeleton and functional groups.Signals for two carbonyl carbons, and distinct aromatic carbon signals.
IR Spectroscopy Presence of functional groups.Broad O-H, moderate N-H, and two distinct C=O stretching absorptions.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak at m/z 257, and characteristic fragment ions.

Experimental Protocols

Protocol for ¹H NMR Sample Preparation

Achieving a high-quality ¹H NMR spectrum is critically dependent on proper sample preparation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube and cap[5]

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) add_solvent Add DMSO-d6 (0.6-0.7 mL) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert_sample Insert Sample into Spectrometer cap->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_1d Acquire 1D ¹H Spectrum lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HMBC) if needed acquire_1d->acquire_2d ft Fourier Transform acquire_1d->ft acquire_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking integrate->peak_pick

Advanced Technique: 2D NMR for Unambiguous Assignment

For complex molecules with overlapping aromatic signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps to trace the connectivity of protons within each aromatic ring.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for definitively assigning protons to their respective rings by correlating them to the known chemical shifts of the carbonyl carbons.[7]

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_output Structural Elucidation H1_NMR ¹H NMR Spectrum COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies coupled protons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Correlates protons to carbons C13_NMR ¹³C NMR Spectrum C13_NMR->HMBC Provides carbon chemical shifts Structure Unambiguous Structure of this compound COSY->Structure HMBC->Structure

Conclusion

The structural characterization of this compound is most effectively achieved through ¹H NMR spectroscopy, which provides a wealth of information about its proton environments. The predicted spectrum reveals a complex aromatic region and distinct, broad signals for the amide, hydroxyl, and carboxylic acid protons. For unambiguous assignment of the aromatic protons, 2D NMR techniques such as COSY and HMBC are highly recommended. A comprehensive analysis, integrating data from ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust and self-validating approach to confirming the structure of this and other complex organic molecules, ensuring the scientific integrity required in research and drug development.

References

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176.
  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). Spectroscopic Analysis of Organic Compounds.
  • University of Cambridge, Department of Chemistry. (n.d.).
  • G. A. N. Silva, et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191.
  • An, H., et al. (2014). Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. PLoS ONE, 9(5), e96240.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Durham. (n.d.). How to make an NMR sample.
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • Michigan State University, Max T. Rogers NMR Facility. (n.d.).
  • ChemicalBook. (n.d.). Salicylamide(65-45-2) 1H NMR spectrum.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. CiteSeerX.
  • ResearchGate. (n.d.). Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of....
  • Wang, L., et al. (2019). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances, 9(33), 19055-19059.
  • Abraham, R. J., & Mobli, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. CiteSeerX.
  • 4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Western University, Department of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). Salicylanilide(87-17-2) 1H NMR spectrum.
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e139-e146.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • University of California, Irvine. (n.d.). 2D NMR FOR THE CHEMIST.
  • Williamson, M. (2008). The power of NMR: in two and three dimensions.
  • University of Victoria, Department of Chemistry. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ....
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  • ResearchGate. (2026).
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  • PubChem. (n.d.). 2-Amino-benzoic acid (2-hydroxy-benzylidene)-hydrazide.
  • Chegg.com. (2020). Solved The H-NMR spectrum of salicylamide: 1. Identify the.
  • NIST WebBook. (n.d.). Benzoic acid, 2-(2-hydroxybenzoyl)-.
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Technical Guide: Mass Spectrometry Fragmentation of 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-[(2-Hydroxybenzoyl)amino]benzoic acid Synonyms: N-Salicyloylanthranilic acid; 2-(Salicylamido)benzoic acid Molecular Formula: C₁₄H₁₁NO₄ Monoisotopic Mass: 257.0688 Da

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of this compound. This compound represents a specific class of "benzanilides" where two ortho-substituted benzene rings are linked via an amide bond. Its fragmentation is dominated by ortho-proximity effects , distinguishing it from meta- or para-substituted isomers.

This document compares ionization modes and structural isomers to provide a definitive identification workflow for researchers in drug impurity profiling and metabolite identification.

Comparative Analysis: Identification & Differentiation

To ensure accurate identification, the target compound must be differentiated from its structural isomers and analyzed using the optimal ionization polarity.

A. Performance Comparison: Ortho- vs. Para-Isomers

The most critical analytical challenge is distinguishing the target (ortho-substituted) from its regioisomer, 2-[(4-hydroxybenzoyl)amino]benzoic acid .

FeatureTarget (Ortho-Isomer) Alternative (Para-Isomer) Mechanistic Cause
Water Loss ([M-H-H₂O]⁻) Dominant / High Intensity Negligible / AbsentOrtho-Effect: Intramolecular interaction between amide carbonyl and ortho-hydroxyl facilitates dehydration.
Decarboxylation ([M-H-CO₂]⁻) Rapid / High IntensitySlower / ModerateProximity of the amide group to the carboxylic acid destabilizes the carboxyl group.
diagnostic Ion (m/z 121) High IntensityModerateFormation of the intact salicyloyl cation (ortho-stabilized).
Retention Time (RP-LC) Typically LaterTypically EarlierIntramolecular H-bonding (Ortho) reduces polarity compared to the exposed groups in Para.
B. Method Selection: ESI(+) vs. ESI(-)

While the compound contains a basic nitrogen (amide), the presence of two acidic protons (carboxylic acid + phenol) makes Negative Mode (ESI-) superior for sensitivity and structural elucidation.

  • Negative Mode (ESI-): Preferred. Generates stable [M-H]⁻ (m/z 256). Fragmentation is driven by charge-remote fragmentation and neutral losses (CO₂, H₂O).

  • Positive Mode (ESI+): Generates [M+H]⁺ (m/z 258). Fragmentation is dominated by simple amide bond cleavage, yielding less structural information regarding the specific substitution pattern.

Fragmentation Mechanics & Pathways[1][2][3]

The fragmentation of N-salicyloylanthranilic acid is governed by the "Benzanilide Proximity Effect." The spatial arrangement of the ortho-hydroxyl and ortho-carboxyl groups allows for intramolecular cyclization-elimination reactions that are energetically favorable compared to simple bond fission.

Pathway Analysis (Negative Mode, m/z 256)
  • Primary Pathway (Amide Cleavage): The amide bond is the weakest link. Nucleophilic attack leads to the cleavage of the N-C bond, generating the anthranilate ion (m/z 136) and the hydroxybenzoyl neutral, or conversely, the salicylate ion (m/z 137).

  • Secondary Pathway (Decarboxylation): The carboxyl group on the anthranilic ring is labile. Loss of CO₂ (44 Da) yields the ion at m/z 212.

  • Diagnostic "Ortho" Pathway (Dehydration): A characteristic loss of water (18 Da) occurs due to the interaction between the phenolic OH and the amide carbonyl, forming a cyclic benzoxazole-like intermediate (m/z 238).

Visualization: Fragmentation Decision Tree

Fragmentation Precursor Precursor [M-H]⁻ m/z 256.06 Ion_212 [M-H-CO₂]⁻ m/z 212 (Decarboxylation) Precursor->Ion_212 -44 Da (CO₂) Rapid Ion_238 [M-H-H₂O]⁻ m/z 238 (Ortho-Effect Dehydration) Precursor->Ion_238 -18 Da (H₂O) Diagnostic for Ortho Ion_136 Anthranilate Ion m/z 136 (Amide Cleavage) Precursor->Ion_136 Amide Hydrolysis Ion_93 Phenol Ion m/z 93 Ion_212->Ion_93 Cleavage Ion_92 Aniline Radical m/z 92 Ion_136->Ion_92 -44 Da (CO₂)

Caption: MS/MS fragmentation pathway of N-salicyloylanthranilic acid in ESI(-). The m/z 238 ion is diagnostic for the ortho-isomer.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed to be self-validating. The use of a mobile phase modifier (Ammonium Acetate) is crucial to stabilize the deprotonated species in negative mode.

Reagents & Setup
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Solvents:

    • A: Water + 5mM Ammonium Acetate (pH ~6.5).

    • B: Acetonitrile.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL Methanol.

    • Dilute to 1 µg/mL with 50:50 Water:Methanol.

    • Validation Step: Ensure solution is clear; precipitation indicates poor solubility (add more MeOH if necessary).

  • Source Parameters (ESI Negative):

    • Capillary Voltage: -2.5 kV to -3.0 kV (Lower voltage prevents in-source fragmentation).

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20-30 V (Optimize to maximize m/z 256, minimize m/z 212 in MS1).

  • MS/MS Acquisition:

    • Select precursor m/z 256.1 .

    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

    • Data Check: At low CE (10-15 eV), m/z 256 should dominate. At med CE (20-25 eV), m/z 212 and 136 should appear. At high CE (>35 eV), m/z 92/93 should dominate.

  • Differentiation Workflow (Isomer Check):

    • If m/z 238 (Water loss) is <5% relative abundance at all energies, suspect the Para-isomer or Meta-isomer .

    • If m/z 238 is >15-20% at medium CE, confirm Ortho-isomer (Target).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Amino-3-hydroxybenzoic acid (Related Anthranilic Structure).[1] National Institute of Standards and Technology. [Link]

  • Bowen, R. D., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides.[2] ResearchGate. [Link]

  • FooDB. (2024). Anthranilic Acid Spectral Data.[3][4][5][Link]

  • Doc Brown's Chemistry. (2025). Mass Spectrum and Fragmentation of Benzoic Acid Derivatives.[2][6][7][Link]

Sources

Advanced Spectroscopic Characterization: 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the UV-Vis absorption analysis of 2-[(2-Hydroxybenzoyl)amino]benzoic acid (also known as N-salicyloylanthranilic acid). It synthesizes structural theory with practical spectroscopy to provide a robust characterization framework.[1]

Executive Summary & Structural Context[2]

This compound is a benzamide derivative formed by the condensation of salicylic acid and anthranilic acid. Unlike simple amides, this molecule possesses a unique "double-locked" planar conformation driven by intramolecular hydrogen bonding (IMHB).[1] This structural rigidity significantly alters its UV-Vis absorption profile compared to its precursors, making it a valuable model for excited-state intramolecular proton transfer (ESIPT) and a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The "Double-Locked" Chromophore

To interpret the spectrum, one must understand the molecular geometry. The molecule features two distinct IMHB loops that planarize the system, extending effective conjugation:

  • Salicyl Ring (Ring A): The phenolic -OH donates a proton to the amide carbonyl oxygen (

    
    ).
    
  • Anthranil Ring (Ring B): The amide -NH donates a proton to the ortho-carboxyl carbonyl (

    
    ).
    

G cluster_0 Structural Dynamics & Chromophores cluster_1 Spectral Outcome Salicyl Salicyl Moiety (Auxochrome: -OH) Amide Amide Linkage (Bridge) Salicyl->Amide IMHB1 IMHB 1: OH···O=C (Red Shift Driver) Salicyl->IMHB1 Stabilizes Anthranil Anthranil Moiety (Chromophore: Benzoic Acid) IMHB2 IMHB 2: NH···COOH (Planarization) Anthranil->IMHB2 Locks Amide->Anthranil Amide->IMHB1 Amide->IMHB2 Result Bathochromic Shift (Red Shift) IMHB1->Result Lowers Energy Gap Intensity Hyperchromic Effect (High ε) IMHB2->Intensity Increases Overlap

Figure 1: Structural logic dictating the UV-Vis absorption properties. The dual hydrogen bonds lock the two aromatic rings into coplanarity, maximizing


-electron delocalization.

Comparative Spectral Analysis

To validate the identity of this compound, its spectrum should be compared against its metabolic precursors and structural analogs. The target compound will exhibit a Bathochromic (Red) Shift relative to its components due to the extended conjugated system.

Table 1: Comparative Absorption Characteristics (Methanol)
CompoundStructure KeyPrimary

(nm)
Secondary

(nm)
Spectral Features
Salicylic Acid Phenol + Acid~304238, 204Sharp peaks; pH sensitive (phenolate shift).[1]
Anthranilic Acid Amine + Acid~335245Broad band; fluorescence emission ~425 nm.[1]
N-Benzoylanthranilic Acid No Phenolic -OH~315-320~250Reference for amide conjugation without auxochrome effect.[1]
Target Compound Dual IMHB System 325 - 345 ~260, ~210 Broad, intense band.[1] Significant solvatochromism due to ESIPT potential.[1]

Key Diagnostic:

  • Vs. Salicylic Acid: The target absorbs at longer wavelengths (>320 nm) where Salicylic Acid is transparent.

  • Vs. Anthranilic Acid: The amine lone pair in the target is involved in the amide resonance, theoretically blue-shifting the

    
     transition; however, the extended conjugation of the two rings via the amide bridge dominates, maintaining a long-wave absorption similar to or slightly red-shifted from Anthranilic Acid, often with higher intensity (
    
    
    
    ).

Experimental Protocol: Characterization Workflow

This protocol is designed to be self-validating. By altering pH and solvent polarity, you confirm the presence of the ionizable groups (Phenol/Carboxyl) and the hydrogen-bonding network.

Materials
  • Solvent A: Methanol (HPLC Grade) – Protic, polar.[1]

  • Solvent B: Acetonitrile or Cyclohexane – Aprotic (disrupts or enhances IMHB).

  • Buffer: 0.1 M HCl and 0.1 M NaOH.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
Phase 1: Preparation & Baseline[1]
  • Stock Solution: Dissolve 1.0 mg of the target compound in 10 mL Methanol. (Concentration

    
     0.39 mM).
    
  • Working Solution: Dilute 100

    
    L of Stock into 9.9 mL Methanol (Final 
    
    
    
    3.9
    
    
    M). Adjust dilution to keep Absorbance between 0.2 – 0.8.
  • Blanking: Use pure Methanol to zero the instrument.[1]

Phase 2: Spectral Scanning[1]
  • Scan Parameters: Range 200–450 nm; Scan speed: Medium; Slit width: 1 nm.

  • Acquisition: Record the spectrum of the Working Solution. Note

    
     and Calculate Molar Absorptivity (
    
    
    
    ).
Phase 3: Structural Validation (The "Stress Test")
  • Acidic Shift: Add 2 drops of 0.1 M HCl to the cuvette.

    • Expectation: Protonation of the carboxylate (if partially ionized). Minimal shift if already neutral, but ensures the "Acid" form is observed.[1]

  • Basic Shift (Phenolate Detection): Add 2 drops of 0.1 M NaOH (or until pH > 10).

    • Expectation:Significant Red Shift. Deprotonation of the phenolic -OH and carboxylic -COOH disrupts the IMHB and creates the phenolate/dicarboxylate species. The phenolate is a strong auxochrome, pushing

      
       likely toward 350+ nm.[1]
      

Experiment Start Start: Solid Sample Stock Stock Soln (MeOH) ~1 mg/10mL Start->Stock Dilute Dilute to ~4-10 µM (Target Abs 0.5) Stock->Dilute Scan1 Scan 1: Neutral (MeOH) Record λmax Dilute->Scan1 Split Validation Scan1->Split Acid Add HCl (pH < 2) Confirm Neutral Form Split->Acid Check COOH Base Add NaOH (pH > 10) Confirm Phenolate Shift Split->Base Check Phenol-OH

Figure 2: Experimental workflow for validating the compound's identity via solvatochromic and pH-dependent shifts.

Interpretation of Results

The "Salicyl" Band (230–260 nm)

This region is dominated by the


 transitions of the aromatic rings. In the target compound, you will observe a high-intensity band here, often split or shouldered, representing the superposition of the benzoyl and anthraniloyl electronic states.[1]
The "Conjugation" Band (300–340 nm)

This is the diagnostic band.

  • If

    
     nm:  Suspect hydrolysis. The amide bond may have cleaved, leaving Salicylic Acid (304 nm) and Anthranilic Acid (335 nm) acting independently or precipitating.
    
  • If

    
     nm:  Confirms the intact amide linkage with effective conjugation.
    
  • Intensity: The

    
     value should be high (
    
    
    
    ) due to the planar geometry allowed by the internal hydrogen bonds.
Solvatochromism
  • Non-polar solvents (Cyclohexane): The spectrum will likely show sharper vibrational fine structure and a slight blue shift compared to methanol, as the intramolecular H-bonds are undisturbed by solvent competition.

  • Polar protic solvents (Methanol/Water): Intermolecular H-bonding with the solvent competes with the intramolecular bonds, broadening the peaks and causing a red shift (general solvent effect).

References

  • Electronic Structure of Benzanilides

    • Comparison of amide conjug
    • Mustroph, H. (1987).[1] "UV-VIS Spectroscopy of Benzamides." Zeitschrift für Chemie.[1]

  • Anthranilic Acid Spectral Data

    • NIST Chemistry WebBook, SRD 69.[1][2] "Benzoic acid, 2-amino- UV/Visible Spectrum."[1][2][3]

    • [Link]

  • Salicylic Acid Spectral Data

    • SIELC Technologies.[1][4] "UV-Vis Spectrum of Salicylic Acid."[1][5][6]

    • [Link]

  • ESIPT in Salicylamides

    • Mechanism of intramolecular proton transfer in salicylamide deriv
    • Klymchenko, A. S., et al. (2003).[1] "Fluorescence of Salicylideneanilines." Journal of Physical Chemistry A.

Sources

A Senior Application Scientist's Guide to Thin-Layer Chromatography: Differentiating 2-[(2-Hydroxybenzoyl)amino]benzoic acid from its Benzoxazinone Cyclization Product

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In synthetic organic chemistry, particularly in drug discovery and development, the precise monitoring of chemical reactions is paramount. A common transformation involves the cyclization of N-acyl anthranilic acids to form benzoxazinones, a scaffold present in many biologically active molecules.[1] This guide provides a detailed, field-proven methodology for distinguishing the starting material, 2-[(2-Hydroxybenzoyl)amino]benzoic acid, from its cyclized derivative, a 4H-3,1-benzoxazin-4-one, using the rapid, reliable, and cost-effective technique of Thin-Layer Chromatography (TLC).

This document moves beyond a simple recitation of steps. It delves into the physicochemical principles governing the separation, provides a robust and validated protocol, and offers insights into data interpretation, empowering researchers to confidently assess reaction completion, purity, and compound identity.

The Principle of Separation: A Tale of Two Polarities

The successful separation of this compound from its corresponding benzoxazinone by normal-phase TLC is fundamentally driven by their significant difference in polarity. TLC operates on the principle of differential partitioning, where analytes distribute themselves between a polar stationary phase (typically silica gel) and a less polar mobile phase (an organic solvent system).[2]

  • This compound (The Acid): This molecule possesses three highly polar functional groups capable of strong hydrogen bonding: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and an amide (-NH-). These groups form strong interactions (hydrogen bonds and dipole-dipole interactions) with the silanol groups (Si-OH) on the surface of the silica gel stationary phase.[3] This strong affinity causes the molecule to be retained firmly on the stationary phase, resulting in slower migration up the TLC plate.

  • 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one (The Benzoxazinone): This compound is the product of an intramolecular cyclization (dehydration) of the acid. In this process, the highly polar carboxylic acid and the amide N-H group react to form a cyclic ester-amide structure. This eliminates the free carboxylic acid and reduces the hydrogen-bonding capability of the amide nitrogen. While it retains the phenolic hydroxyl, the overall molecule is significantly less polar than its precursor. Consequently, it interacts less strongly with the silica gel, has a greater affinity for the mobile phase, and migrates much further up the TLC plate.[4]

This pronounced polarity difference is the cornerstone of our chromatographic method, allowing for a clear and unambiguous separation.

Experimental Protocol: A Validated TLC Workflow

This protocol is designed to be a self-validating system, providing clear separation and reproducible results.

Materials and Reagents
  • Stationary Phase: TLC Silica Gel 60 F₂₅₄ pre-coated aluminum plates. The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for visualization of UV-active compounds as dark spots.

  • Analytes:

    • Reference standard of this compound.

    • Reference standard of the target benzoxazinone.

    • Reaction mixture to be analyzed.

  • Mobile Phase (Eluent):

    • Ethyl Acetate (ACS Grade)

    • Hexane (ACS Grade)

    • Glacial Acetic Acid (ACS Grade)

  • Equipment:

    • Glass TLC developing chamber with a lid.

    • Micropipettes or capillary tubes for spotting.

    • UV lamp (254 nm).

    • Pencil and ruler.

    • Fume hood.

Workflow Diagram

The entire experimental process can be visualized as a sequential workflow:

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep prep process process result result A 1. Prepare Samples & Standards (1 mg/mL in Ethyl Acetate) B 2. Prepare Mobile Phase (70:30:1 Hexane:EtOAc:AcOH) A->B C 3. Prepare & Mark TLC Plate B->C D 4. Spot Samples on Baseline C->D E 5. Develop Plate in Saturated Chamber D->E F 6. Dry Plate E->F G 7. Visualize under UV Light (254 nm) F->G H 8. Mark Spots & Solvent Front G->H I 9. Calculate Rf Values H->I J 10. Compare & Conclude I->J

Caption: A step-by-step workflow for TLC analysis.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of the pure acid, the pure benzoxazinone, and the reaction mixture to be analyzed at a concentration of approximately 1 mg/mL. Ethyl acetate or acetone are suitable solvents.[3]

    • Causality: Using a solvent that readily dissolves the analytes but is also volatile ensures that the spot remains small and concentrated on the baseline after the spotting solvent evaporates.

  • Mobile Phase Preparation:

    • In a clean, dry container, prepare the mobile phase. A recommended starting system is a mixture of Hexane:Ethyl Acetate:Acetic Acid in a 70:30:1 ratio by volume .

    • Causality: This is a moderately polar system. Hexane is a non-polar component, while ethyl acetate provides polarity to move the analytes. The small amount of acetic acid is crucial; it suppresses the deprotonation of the carboxylic acid group on the starting material, leading to a more compact spot and preventing "streaking".[3][5]

  • TLC Plate and Chamber Preparation:

    • Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the TLC plate.

    • Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, and close the lid.

    • Causality: Allowing the chamber to saturate with solvent vapors for 10-15 minutes ensures a uniform development front and improves the reproducibility of the results.[6]

  • Spotting the Plate:

    • Using a capillary tube or micropipette, apply small spots of the prepared solutions onto the origin line. It is standard practice to spot the starting material (S), the reaction mixture (M), and the co-spot (C), which is a spot of starting material with the reaction mixture spotted on top of it.

    • Causality: The co-spot is a self-validating control. It confirms if a spot in the reaction mixture has the same Rf value as the starting material. Keep spots small and allow the solvent to fully evaporate between applications to ensure concentrated bands.

  • Development and Visualization:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

Data Interpretation and Expected Results

The primary quantitative data from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[7]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

Expected Results

Based on the principles of polarity, a clear separation is expected:

CompoundStructurePolarityExpected Rf ValueRationale
This compound Acidic, Phenolic, Amide H-bond donorsVery High~0.2 - 0.3 Strong interaction with polar silica gel leads to low mobility.[3]
2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one Phenolic H-bond donor onlyModerate~0.6 - 0.7 Weaker interaction with silica gel allows it to travel further with the mobile phase.

Note: These Rf values are illustrative. Actual values may vary depending on the exact conditions (temperature, chamber saturation, plate quality).

Interpreting the Chromatogram:

  • Lane S (Starting Material): A single spot with a low Rf (~0.2).

  • Lane M (Reaction Mixture):

    • Incomplete Reaction: Two spots will be visible. One corresponding to the starting material (low Rf) and a new one corresponding to the product (high Rf).

    • Complete Reaction: Only one spot will be visible, corresponding to the benzoxazinone product (high Rf). The spot at the starting material's Rf will be absent.

  • Lane C (Co-spot): This lane will show two distinct spots if the reaction is incomplete, confirming the identity of the lower spot as the starting material.

Troubleshooting

  • If both spots have very low Rf values (<0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., change to 60:40:1 Hexane:EtOAc:AcOH).[3]

  • If both spots have very high Rf values (>0.8): The mobile phase is too polar. Increase the proportion of hexane (e.g., change to 80:20:1 Hexane:EtOAc:AcOH).

  • Streaking of the Acid Spot: This is often due to the ionization of the carboxylic acid. Ensure that a small amount (0.5-1%) of acetic acid is included in the mobile phase to suppress this effect.[5]

Conclusion

Thin-Layer Chromatography provides an exceptionally effective, rapid, and resource-efficient method for distinguishing this compound from its less polar benzoxazinone cyclization product. The significant difference in polarity between the hydrogen-bond-rich starting material and the cyclized product is the key to achieving excellent separation on a silica gel stationary phase. By following the validated protocol outlined in this guide, researchers can confidently monitor their reaction progress, assess product purity, and make informed decisions in their synthetic workflows.

References

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[8][9]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). PMC. Available at: [Link]

  • Separation of aromatic acids by ion-pair chromatography. (n.d.). Merck Millipore. Available at: [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. Available at: [Link]

  • Silica-bound benzoyl chloride mediated the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones. (2009). PMC. Available at: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Available at: [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. Available at: [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024). Chrom Tech, Inc.. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry. Available at: [Link]

  • Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2013). ResearchGate. Available at: [Link]

  • First European interlaboratory study of the analysis of benzoxazinone derivatives in plants by liquid chromatography. (2004). PubMed. Available at: [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. (2016). ResearchGate. Available at: [Link]

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (2017). Open Access Pub. Available at: [Link]

  • Introduction to Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. Available at: [Link]

  • This is the result of my Thin-layer Chromatography experiment. Why do I have 2 dots per substance? "P" Should be 4-bromomethyl-benzoic acid, M should be 4-methyl benzoic acid. (2019). Reddit. Available at: [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rf values of the amino acid standards and the hydrolyzed RP-UPLC fraction. (n.d.). ResearchGate. Available at: [Link]

  • TLC Method for Simultaneous Quantification of Chlorzoxazone, Paracetamol, Famotidine and Diclofenac Potassium in their Combined. (2017). Austin Publishing Group. Available at: [Link]

  • Metabolic profile of 2-(2-hydroxypropanamido) benzoic acid in rats by ultra high performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry. (2015). PubMed. Available at: [Link]

Sources

thermal analysis (TGA/DSC) of 2-[(2-Hydroxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the thermal characterization of 2-[(2-Hydroxybenzoyl)amino]benzoic acid (also known as N-salicylanthranilic acid). Unlike simple organic acids, this compound exhibits a complex thermal profile defined by a solid-state intramolecular cyclodehydration event.

For researchers in drug development and crystal engineering, distinguishing this amide intermediate from its precursors (Anthranilic acid and Salicylic acid) is critical. This guide provides a self-validating protocol using TGA/DSC to identify the compound not just by melting point, but by its stoichiometric conversion to 2-(2-hydroxyphenyl)-4H-3,1-benzoxazin-4-one .

Key Thermal Performance Metrics
ParameterThis compoundAnthranilic Acid (Alternative A)Salicylic Acid (Alternative B)
Melting Point (

)
205–210 °C (with reaction)144–146 °C158–160 °C
Thermal Event Cyclodehydration (-H₂O)Fusion followed by sublimationDecarboxylation (-CO₂)
TGA Mass Loss ~7.0% (Stoichiometric water loss)>99% (Sublimation/Decomp)>99% (Sublimation/Decomp)
Stability Window Stable up to ~190 °CUnstable >140 °CUnstable >150 °C

Chemical Context & Mechanism

To interpret the thermal data correctly, one must understand the chemistry triggered by heating. This molecule is not merely melting; it is reacting.[1] Upon heating, the amide nitrogen attacks the carboxylic carbonyl, expelling water to close the oxazine ring.

The Reaction:



  • Precursor MW: 257.24 g/mol

  • Product (Benzoxazinone) MW: 239.23 g/mol

  • Leaving Group (Water) MW: 18.02 g/mol

  • Theoretical Mass Loss:

    
    
    

Experimental Protocol (Self-Validating)

The following protocol is designed to separate the melting endotherm from the reaction endotherm/exotherm and quantify the water loss accurately.

Equipment & Conditions
  • Instruments: Simultaneous TGA/DSC (e.g., NETZSCH STA 449 or TA Instruments SDT 650).

  • Crucibles: Alumina (

    
    )  open pans are preferred over Aluminum (
    
    
    
    ).
    • Reasoning: Aluminum pans may deform near 600°C if the run is extended, and hermetically sealed pans will trap the water vapor, suppressing the cyclization reaction and altering the pressure-dependent equilibrium.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
    • Reasoning: Inert atmosphere prevents oxidative degradation of the phenolic ring, isolating the dehydration event.

Step-by-Step Workflow

ThermalProtocol Start Sample Prep (5-10 mg) PanSel Select Pan: Open Alumina Start->PanSel Equilib Equilibrate 30°C (5 min) PanSel->Equilib Ramp Ramp 10°C/min to 300°C Equilib->Ramp Analysis Analyze Signals Ramp->Analysis

Figure 1: Optimized TGA/DSC workflow for detecting cyclodehydration.

Thermal Profile Analysis

TGA Analysis (Thermogravimetric)

Unlike Salicylic acid, which shows a single step of massive weight loss due to sublimation and decarboxylation starting around 150°C, This compound displays a distinct, two-step profile.

  • Region I (Ambient – 190°C): Flat baseline. No mass loss. This confirms the absence of lattice water (solvates) and high purity.

  • Region II (195°C – 220°C): A sharp mass loss step.

    • Observation: The TGA curve drops.

    • Validation: Measure the step height. It must be close to 7.0% .

    • Interpretation: If loss > 7%, the sample contains residual solvent or unreacted anthranilic acid (which sublimes). If loss < 7%, the sample may have partially cyclized during storage.

  • Region III (>250°C): Second decomposition step (degradation of the benzoxazinone core).

DSC Analysis (Differential Scanning Calorimetry)

The DSC signal provides the energetic footprint of the reaction.

  • Event A (Onset ~205°C): A sharp Endotherm .

    • Cause: Melting of the crystalline solid.

  • Event B (Immediate overlap):

    • Cause: Vaporization of the water byproduct (Endothermic) + Ring closure enthalpy.

    • Result: Often appears as a broadened or "shouldered" endothermic peak.

  • Differentiation from Precursors:

    • Salicylic Acid:[1][2][3][4][5] Sharp melt at 158°C followed immediately by noisy baseline (sublimation).

    • Anthranilic Acid:[6][7] Melt at 145°C.

    • Target: No events below 190°C. This is the primary purity indicator.

Reaction Pathway Visualization

ReactionPath cluster_products Resulting Species Compound This compound (Solid, Stable < 190°C) Heat Heat (>200°C) Compound->Heat Transition Melting & Nucleophilic Attack (Amide N -> Carboxyl C) Heat->Transition Products Products Transition->Products Cyclodehydration Benzox Benzoxazinone Derivative (Solid Residue) Products->Benzox Water Water Vapor (7% Mass Loss) Products->Water

Figure 2: Thermal reaction pathway showing the conversion of the target molecule into benzoxazinone and water.[8]

Comparative Analysis: Why This Matters

In drug development, this compound is often an intermediate. If your DSC shows a peak at 145°C or 158°C, your synthesis was incomplete.

FeatureTarget CompoundSalicylic Acid (Impurity)Anthranilic Acid (Impurity)
Onset Temp High (>200°C)Medium (~158°C)Low (~145°C)
TGA Behavior Stepwise (7% loss, then stable plateau)Continuous (Sublimation to 0%)Continuous (Sublimation to 0%)
Residue Significant char/residue (Benzoxazinone)Negligible (Sublimes)Negligible (Sublimes)
Crystallinity High (H-bonding network)HighHigh

Senior Scientist Note:

"Do not confuse the loss of water in the target compound with 'wet' sample. If the mass loss occurs only above 190°C, it is chemical water (reaction), not physical water (moisture). Moisture would evolve <100°C."

References

  • Bain, D. et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712.[9] Link

  • NIST Chemistry WebBook. Benzoic acid, 2-(2-hydroxybenzoyl)- Thermochemical Data. National Institute of Standards and Technology.[6] Link

  • Netzsch Analyzing & Testing. (2021). Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS. Link

  • Srinivas, M. et al. (2013). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Journal of Chemistry.

Sources

A Senior Application Scientist's Guide to the Validation of Elemental Analysis for 2-[(2-Hydroxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Purity—The Imperative of Stoichiometric Integrity

In the landscape of pharmaceutical development, the structural confirmation and purity of an Active Pharmaceutical Ingredient (API) are foundational pillars of safety and efficacy. While chromatographic techniques excel at quantifying impurities, they do not inherently confirm the elemental stoichiometry of the molecule. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides this fundamental confirmation. It serves as a quantitative, cost-effective, and definitive method to verify the empirical formula of a synthesized compound like 2-[(2-Hydroxybenzoyl)amino]benzoic acid, ensuring the correct molecular composition is present.[1][2]

This guide provides a comprehensive framework for the validation of an elemental analysis method for this compound (Formula: C₁₄H₁₁NO₄, Mol. Wt.: 257.25 g/mol ). We will move beyond a simple checklist of steps, delving into the scientific rationale behind the validation parameters. The objective is to establish a self-validating system that ensures every result is reliable, reproducible, and compliant with global regulatory standards, such as the ICH Q2(R1) guidelines.[3][4]

Theoretical Elemental Composition of this compound:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightPercentage (%)
CarbonC12.01114168.15465.37%
HydrogenH1.0081111.0884.31%
NitrogenN14.007114.0075.45%
OxygenO15.999463.99624.88%

The Validation Workflow: A Structured Approach to Confidence

Method validation can appear complex, but it is a logical process of demonstrating that an analytical procedure is suitable for its intended purpose. The following workflow provides a systematic path to validating the CHN analysis for our target compound.

G cluster_prep Phase 1: System Preparation & Suitability cluster_validation Phase 2: Method Validation Parameters (ICH Q2 R1) cluster_reporting Phase 3: Finalization Instrument_Qualification Instrument Qualification (IQ/OQ/PQ) Standard_Prep Prepare Certified Reference Material (e.g., Acetanilide) Instrument_Qualification->Standard_Prep System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Accuracy Accuracy (% Recovery of Standard) System_Suitability->Accuracy Proceed if SST Passes Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity (Analysis of Blanks & Matrix) Precision->Specificity Robustness Robustness (Variations in Parameters) Specificity->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for Elemental Analysis Method Validation.

Experimental Protocols & Rationale

Here, we detail the experimental design for each critical validation parameter. The methodology is based on the principles of combustion analysis, where the sample is burned in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.[2]

Instrumentation and Materials
  • Instrument: A modern CHN/O Elemental Analyzer (e.g., based on the Pregl-Dumas method).[2]

  • Reference Standard: Acetanilide (C₈H₉NO) or another suitable, stable, and highly pure organic standard with a certified elemental composition.

  • Test Article: this compound, demonstrating purity >99% by a primary method (e.g., qNMR or mass balance).

  • Consumables: Tin or silver capsules for weighing, high-purity oxygen, and helium carrier gas.

Validation Protocol: Step-by-Step

Step 1: System Suitability Test (SST)

  • Purpose: To ensure the analytical system is performing correctly on the day of analysis. This is a non-negotiable prerequisite for any validation work.

  • Procedure:

    • Accurately weigh 5-6 replicates of the certified reference standard (e.g., 1-2 mg of Acetanilide).

    • Analyze the replicates according to the instrument's standard operating procedure.

    • Calculate the mean and percent relative standard deviation (%RSD) for C, H, and N percentages.

  • Acceptance Criteria:

    • The mean experimental values for C, H, and N must be within ±0.30% (absolute) of the certified theoretical values.

    • The %RSD for each element must be ≤2.0%.

  • Scientific Rationale: The SST confirms the instrument's calibration, stability, and the precision of the measurement process itself before the test article is even introduced. Failure here points to an instrument issue (e.g., leaks, detector drift, exhausted reagents), not a method issue.

Step 2: Accuracy

  • Purpose: To demonstrate the closeness of the results obtained by the method to the true theoretical values of the test article.

  • Procedure:

    • Using the system that passed the SST, accurately weigh and analyze a minimum of 9 determinations across a minimum of 3 concentration levels (e.g., 3 replicates each at ~1 mg, ~2 mg, and ~3 mg) of the this compound test article.

    • Calculate the mean experimental percentage for C, H, and N.

    • Compare the mean experimental values to the theoretical values calculated in Section 1.

  • Acceptance Criteria: The mean experimental value for each element should be within ±0.40% (absolute) of the theoretical value.

  • Scientific Rationale: Accuracy is the most critical parameter for confirming the empirical formula. This test directly verifies that the method can correctly quantify the elemental composition of the specific molecule of interest. Using multiple levels ensures accuracy is not sample-weight dependent.

Step 3: Precision

Precision is evaluated at two levels to understand the method's variability.

  • A. Repeatability (Intra-assay Precision)

    • Purpose: To assess the precision of the method over a short interval under the same operating conditions.

    • Procedure: Use the data from the accuracy study (e.g., 6 replicates at 100% of the target concentration) or perform a new set of 6 replicate analyses of the test article at the target weight (~2 mg).

    • Acceptance Criteria: %RSD for C, H, and N should be ≤2.0%.

    • Scientific Rationale: This demonstrates the consistency of the instrument and the analyst's weighing technique in a single analytical run.

  • B. Intermediate Precision

    • Purpose: To evaluate the effect of random events on the method's precision within the same laboratory.

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different (but equivalent) instrument.

    • Acceptance Criteria: The %RSD for the combined data from both the initial and intermediate precision studies should be ≤2.5%.

    • Scientific Rationale: This test is crucial for ensuring the method is transferable and reliable over time, regardless of minor, routine laboratory variations. It proves the method is not dependent on a single "super-user" or a specific day's conditions.

Step 4: Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Procedure:

    • Identify critical method parameters. For elemental analysis, these are often related to the instrument's combustion and reduction furnace temperatures or carrier gas flow rates.

    • Deliberately vary these parameters within a small, realistic range (e.g., Furnace Temperature ±10°C, Flow Rate ±5%).

    • Analyze triplicate samples of the test article under each varied condition.

    • Compare the results to those obtained under normal conditions.

  • Acceptance Criteria: The results under varied conditions should not deviate significantly from the nominal results (e.g., remain within the accuracy acceptance criteria of ±0.40%).

  • Scientific Rationale: A robust method provides confidence that minor, unintentional deviations from the SOP during routine use will not lead to out-of-specification results. This is a key indicator of a method's reliability in a real-world QC environment.

Summary of Validation Data (Hypothetical Example)
Validation ParameterElementAcceptance CriterionResultPass/Fail
Accuracy CMean within ±0.40% of 65.37%65.45%Pass
HMean within ±0.40% of 4.31%4.28%Pass
NMean within ±0.40% of 5.45%5.51%Pass
Precision (Repeatability) C%RSD ≤ 2.0%0.15%Pass
H%RSD ≤ 2.0%0.21%Pass
N%RSD ≤ 2.0%0.18%Pass
Precision (Intermediate) C%RSD ≤ 2.5% (Combined)0.22%Pass
H%RSD ≤ 2.5% (Combined)0.30%Pass
N%RSD ≤ 2.5% (Combined)0.25%Pass

Comparison with Orthogonal Analytical Techniques

Elemental analysis does not exist in a vacuum. It is a crucial piece of a larger analytical puzzle. Its primary role is to confirm elemental composition, which complements the information provided by other techniques.

G Compound 2-[(2-Hydroxybenzoyl)amino] benzoic acid CHN CHN Elemental Analysis Compound->CHN Confirms: Elemental Ratio (C, H, N) MS Mass Spectrometry (MS) Compound->MS Confirms: Molecular Weight & Fragmentation NMR Nuclear Magnetic Resonance (NMR) Compound->NMR Confirms: Structural Connectivity (C-H Framework) FTIR Infrared Spectroscopy (FTIR) Compound->FTIR Confirms: Functional Groups (C=O, O-H, N-H)

Caption: Complementary Nature of Analytical Techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound with high accuracy. While it confirms the total mass, it does not directly provide the elemental ratios. For example, C₁₅H₁₅O₄ has a similar mass but a different formula. CHN analysis validates the correct ratio of elements that sum to this mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers definitive information on the molecular structure, showing the connectivity of atoms. It is the gold standard for structural elucidation. However, it is a relative quantification technique unless a certified internal standard is used (qNMR). CHN analysis provides an absolute, quantitative measure of the elemental makeup that must be consistent with the structure determined by NMR.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine). It confirms that the key chemical bonds expected in the molecule are present but provides no information on the overall elemental composition.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Anshul Specialty Molecules. 2-[{2-Hydroxybenzoyil) amino] Benzoic acid (HBAB). [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). LinkedIn. [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

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A Researcher's Guide to Differentiating Amide and Ester Linkages in Benzoyl Derivatives: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the distinction between amide and ester linkages is fundamental. Though structurally similar, the substitution of an oxygen atom (ester) with a nitrogen atom (amide) imparts profound differences in chemical reactivity, stability, and biological function[1][2]. This guide provides a comprehensive spectroscopic framework for unequivocally differentiating between benzoyl derivatives containing these critical functional groups. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying electronic principles that govern their distinct spectral signatures.

The Electronic Foundation: Why Amides and Esters Behave Differently

The key to understanding the spectroscopic differences lies in the concept of resonance. Both functional groups feature a lone pair of electrons on the heteroatom (Oxygen in esters, Nitrogen in amides) adjacent to the carbonyl group. This lone pair can be delocalized into the carbonyl pi-system.

However, nitrogen is less electronegative than oxygen, making it a more effective electron donor.[1][3] This superior electron-donating ability in amides leads to a greater contribution from the resonance structure where a double bond exists between the carbonyl carbon and the nitrogen. This has two major consequences that are reflected across all spectroscopic methods:

  • Reduced Carbonyl Double Bond Character: The C=O bond in amides has more single-bond character than in esters.[1]

  • Increased C-N Double Bond Character: The C-N bond in amides has significant double-bond character, leading to restricted rotation.[4]

Esters experience similar resonance, but to a lesser extent due to oxygen's higher electronegativity.[3] This fundamental electronic disparity is the root cause of the spectral differences we observe.

Diagram: Resonance Structures of Amide and Ester Linkages This diagram illustrates the greater contribution of the charge-separated resonance form in amides compared to esters, due to the lower electronegativity of nitrogen.

Infrared (IR) Spectroscopy: A Tale of Two Carbonyls

IR spectroscopy is often the first and most direct method for distinguishing amides and esters. The diagnosis hinges on the position of the carbonyl (C=O) stretching frequency and the presence or absence of N-H bands.

  • Carbonyl (C=O) Stretch: This is the most telling vibration.

    • Esters: The C=O stretch in benzoyl esters is typically strong and sharp, appearing at a higher frequency, generally in the 1730-1715 cm⁻¹ range for α,β-unsaturated esters.[5] The greater double-bond character of the ester carbonyl requires more energy to stretch, hence the higher wavenumber.[1][3]

    • Amides: Due to the pronounced resonance effect weakening the carbonyl bond, the C=O stretch (often called the Amide I band ) appears at a significantly lower frequency, typically 1680-1630 cm⁻¹ .[4][6][7] This peak is also strong and sharp.

  • N-H Vibrations (Amides Only):

    • N-H Stretch: Primary (R-CONH₂) and secondary (R-CONHR') amides exhibit N-H stretching vibrations in the 3500-3170 cm⁻¹ region.[4] Primary amides will show two distinct bands ("fangs"), while secondary amides show a single, sharp peak.[8] Tertiary amides lack this feature.

    • N-H Bend (Amide II Band): Secondary amides display a characteristic N-H bending vibration, known as the Amide II band , between 1580-1510 cm⁻¹ .[9][10] This band, resulting from a mix of N-H bending and C-N stretching, is a powerful confirmation of a secondary amide linkage and is completely absent in esters.[4][9]

  • C-O vs. C-N Stretches:

    • Esters: Show strong, characteristic C-O stretching bands in the fingerprint region, typically two or more bands between 1300-1000 cm⁻¹ .[5]

    • Amides: The C-N stretch is coupled with the N-H bend in the Amide II band and is therefore less diagnostically isolated than the C-O stretch of esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, offering multiple points of comparison.

  • N-H vs. O-Alkyl Protons:

    • Amides (Secondary): The proton on the nitrogen (N-H) is a key diagnostic signal. It typically appears as a broad singlet far downfield, from δ 7.5-8.5 ppm .[4] Its chemical shift is highly variable and depends on concentration and solvent. This peak will exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum.[11][12]

    • Esters: The protons on the carbon attached to the ester oxygen (e.g., -O-CH₂-R) are deshielded by the electronegative oxygen and typically resonate in the δ 3.5-4.5 ppm range.[4]

  • Protons Alpha to the Carbonyl: Protons on the carbon adjacent to the carbonyl group (α-protons) in both derivatives are deshielded and appear in the δ 2.0-3.0 ppm range.[4] The difference between the two is often subtle and less diagnostic than other signals.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is highly informative.

    • Esters: The carbonyl carbon is more deshielded and appears further downfield, typically in the δ 165-175 ppm range.[13][14]

    • Amides: The greater electron donation from nitrogen shields the carbonyl carbon nucleus more effectively, shifting its resonance upfield relative to esters, generally to the δ 160-170 ppm range.[14][15]

  • Carbon Alpha to Heteroatom:

    • Esters: The carbon bonded to the ester oxygen (-C-O-C=O) appears in the δ 50-90 ppm range.[4]

    • Amides: The carbon bonded to the amide nitrogen (-C-N-C=O) is found further upfield, in the δ 20-65 ppm range.[4]

Spectroscopic Feature Benzoyl Amide Derivative Benzoyl Ester Derivative
IR: C=O Stretch 1680-1630 cm⁻¹ (Amide I)[4]1730-1715 cm⁻¹[5]
IR: N-H Stretch 3500-3170 cm⁻¹ (1°/2° only)[4]Absent
IR: N-H Bend 1580-1510 cm⁻¹ (Amide II, 2° only)[9]Absent
¹H NMR: N-H Proton δ 7.5-8.5 ppm (broad, D₂O exch.)[4]Absent
¹H NMR: O-Alkyl Protons Absentδ 3.5-4.5 ppm (-O-CH -R)[4]
¹³C NMR: C=O Carbon δ 160-170 ppm[15]δ 165-175 ppm[13]
Mass Spectrometry: Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides structural information by analyzing the fragmentation patterns of the molecular ion. For benzoyl derivatives, the fragmentation is often dominated by cleavage adjacent to the carbonyl group.

  • Common Fragmentation: Both benzoyl amides and esters readily undergo α-cleavage to form a stable benzoyl cation at m/z = 105 .[16][17] This ion can subsequently lose carbon monoxide (CO) to produce the phenyl cation at m/z = 77 .[17] While this common pathway confirms the benzoyl substructure, other fragments differentiate the linkages.

  • Distinguishing Fragmentation:

    • Benzoyl Amides: A key fragmentation pathway for aromatic amides is the cleavage of the N-CO bond.[17][18] This is often a dominant fragmentation, especially in α,β-unsaturated amides, due to the stability of the resulting ions.[18] For primary amides, McLafferty rearrangement can produce a prominent peak at m/z = 59 if a γ-hydrogen is available on an N-alkyl chain.[4][19]

    • Benzoyl Esters: Esters also undergo α-cleavage, but the most important fragmentation is often the loss of the alkoxy group (-OR) to form the benzoyl cation (m/z 105).[4] Double hydrogen rearrangements are also characteristic of esters.[16]

Diagram: Key Mass Spectrometry Fragmentations This workflow shows the common formation of the benzoyl cation and the distinct subsequent fragmentation pathways for amides and esters.

G cluster_main Molecular Ion [M]+• cluster_unique Unique Pathways Amide_M Benzoyl Amide [M]+• Benzoyl_Cation Benzoyl Cation m/z = 105 Amide_M->Benzoyl_Cation α-cleavage (-•NR'R'') Amide_Frag N-CO Bond Cleavage [Amine Fragment]+• Amide_M->Amide_Frag Distinctive cleavage Ester_M Benzoyl Ester [M]+• Ester_M->Benzoyl_Cation α-cleavage (-•OR') Ester_Frag McLafferty / H-Rearrangement (if applicable) Ester_M->Ester_Frag Distinctive rearrangement Phenyl_Cation Phenyl Cation m/z = 77 Benzoyl_Cation->Phenyl_Cation - CO

Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized protocols is paramount.

  • Sample Preparation:

    • For solids: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind to a fine powder and press into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • For liquids/oils: Place a small drop of the sample between two NaCl (sodium chloride) or KBr salt plates.

  • Background Collection: Place the empty sample holder (KBr pellet holder or clean ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform automatic baseline correction and peak picking. Label the key peaks corresponding to C=O, N-H (if applicable), and C-O stretches.

  • Sample Preparation: Dissolve 5-10 mg of the benzoyl derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, indicated by a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm is typical.

    • Set the reference standard, tetramethylsilane (TMS), to δ 0.00 ppm (either added internally or by referencing the residual solvent peak).

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans than ¹H NMR due to the low natural abundance of ¹³C.

    • A spectral width of ~220 ppm is standard.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection & Spectrum Generation: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions. Propose fragmentation pathways consistent with the observed peaks to confirm the structure.

Conclusion

The differentiation of amide and ester linkages in benzoyl derivatives is a straightforward process when a multi-technique spectroscopic approach is employed. The significant downshift of the carbonyl C=O stretching frequency in the IR spectrum provides the most immediate and telling evidence for an amide. This is definitively confirmed in the ¹H NMR by the presence of a downfield, exchangeable N-H proton and in the ¹³C NMR by the upfield shift of the carbonyl carbon. Finally, mass spectrometry can corroborate the structure through analysis of unique fragmentation patterns beyond the common benzoyl cation. By understanding the fundamental electronic differences and applying these robust spectroscopic methods, researchers can confidently characterize these vital chemical motifs.

References

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available from: [Link]

  • bioRxiv. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Available from: [Link]

  • DSpace@MIT. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Available from: [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]

  • ResearchGate. Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Available from: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]

  • Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. Available from: [Link]

  • Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide?. Available from: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

  • Canadian Journal of Chemistry. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Available from: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available from: [Link]

  • University of Regensburg. IR - spectroscopy. Available from: [Link]

  • Reddit. (2019). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Available from: [Link]

  • Canadian Science Publishing. C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Available from: [Link]

  • Unknown Source. 13-C NMR Chemical Shift Table.pdf. Link not available.
  • AIP Publishing. (2011). Study of Nα-benzoyl-L-argininate ethyl ester chloride, a model compound for poly(ester amide) precursors: X-ray diffraction, infrared and Raman spectroscopies, and quantum chemistry calculations. Available from: [Link]

  • University of Arizona. 15: Carbonyl Compounds: Esters, Amides, and Related Molecules. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]

  • University of Regensburg. H NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

  • Michigan State University. 1H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available from: [Link]

  • ResearchGate. Synthesis of benzoyl amides 3 a–d and esters 4 a and b. Available from: [Link]

  • National Center for Biotechnology Information. (2019). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage. Available from: [Link]

  • Oreate AI. (2026). Amides vs. Esters: Understanding the Differences in Chemistry and Application. Available from: [Link]

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Safety Operating Guide

2-[(2-Hydroxybenzoyl)amino]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(2-Hydroxybenzoyl)amino]benzoic acid (N-Salicyloylanthranilic Acid) Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Executive Summary: Operational Profile

This compound is a structural analogue of Salsalate, distinguished by an amide linkage rather than an ester linkage between the salicylic acid and anthranilic acid moieties.[1] While often confused with its ester counterpart (Salsalate), this compound exhibits distinct stability and solubility profiles characteristic of benzanilides .[1]

For disposal and handling purposes, this compound must be treated as an Irritant (Skin/Eye/Respiratory) and a potential Aquatic Toxin due to the phenolic and aromatic amine moieties.[1] It is generally classified as Non-RCRA Hazardous Waste (unless mixed with listed solvents) but requires High-Temperature Incineration to ensure complete destruction of the aromatic ring system.[1]

Part 1: Chemical Identity & Hazard Characterization[1][2][3]

To ensure the correct protocol is applied, you must verify the chemical identity. The "amino" designation in the IUPAC name confirms this is the amide derivative, not the ester (Salsalate).[1]

FeatureSpecificationOperational Implication
Chemical Name This compoundAlso known as N-Salicyloylanthranilic acid.[1]
Molecular Formula C₁₄H₁₁NO₄Nitrogen content requires consideration for NOx generation during incineration.[1]
Functional Groups Carboxylic Acid, Phenol, AmideWeakly acidic; soluble in basic aqueous solutions.
GHS Classification Warning Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3.
Stability Hydrolytically StableUnlike Salsalate (ester), the amide bond is resistant to hydrolysis, making it persistent in the environment if not incinerated.
Mechanism of Hazard

The compound possesses a free phenolic hydroxyl group and a carboxylic acid.[1] Upon contact with mucous membranes, it acts as a protein denaturant and irritant. Ingestion may lead to salicylate-like toxicity (uncoupling of oxidative phosphorylation), although the amide bond delays metabolic release compared to esters.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "gloves and goggles" advice. Use this self-validating selection logic based on chemical permeation rates for organic acids and amides.

1. Respiratory Protection (Critical for Powder Handling)

  • Requirement: N95 (US) or P2 (EU) minimum for solid weighing.[1]

  • Logic: The particle size of recrystallized benzanilides often generates fine dust.[1] Inhalation triggers immediate respiratory tract irritation (STOT SE 3).[1]

  • Self-Check: If you can taste a metallic or sweet taste after handling, your seal is compromised.[1]

2. Dermal Protection

  • Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).[1]

  • Secondary Barrier: Tyvek® lab coat or sleeve covers.[1]

  • Logic: Phenolic compounds can permeate latex.[1] Nitrile offers >480 minutes breakthrough time for solid handling.[1]

  • Contraindication: Do not use PVA gloves if the compound is dissolved in water/alcohol mixtures, as PVA degrades in water.[1]

3. Ocular Protection

  • Requirement: Chemical Safety Goggles (ANSI Z87.1 / EN 166).[1]

  • Logic: Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side, where the phenolic group can cause severe keratitis (corneal inflammation).[1]

Part 3: Disposal Procedures & Workflows

This section details the Cradle-to-Grave workflow. The objective is complete mineralization of the aromatic rings via incineration.[1]

A. Solid Waste Disposal (Pure Compound)[1]
  • Classification: Non-Halogenated Organic Solid.[1]

  • Container: High-density polyethylene (HDPE) or fiber drum with liner.[1]

  • Labeling: "Non-RCRA Regulated Waste - Organic Solid - Irritant."[1]

  • Destruction Method: High-temperature incineration (>1000°C) is required to break the stable amide bond and oxidize the benzene rings.[1]

B. Liquid Waste (Mother Liquors/Solvents)[1]
  • Scenario: Compound dissolved in DMSO, Methanol, or Ethyl Acetate.[1]

  • Protocol:

    • Segregate into Non-Halogenated Organic Solvent waste streams.[1]

    • Do not mix with oxidizing acids (Nitric/Perchloric) as phenolic compounds can form explosive nitrophenols.[1]

    • pH Check: If the solution is basic (pH > 9), neutralize to pH 6-8 with dilute H₂SO₄ before adding to the solvent drum to prevent polymerization or heat generation in the waste container.[1]

C. Aqueous Waste (Rinsate)
  • Restriction: Do NOT pour down the drain. The compound is toxic to aquatic life and resistant to standard biological wastewater treatment due to the amide stability.

  • Protocol:

    • Collect all aqueous rinsate.[1]

    • Precipitation Step (Optional for high concentrations): Acidify to pH < 3.[1] The compound will precipitate (low water solubility in acid).[1] Filter the solid for solid waste disposal (Method A).[1]

    • Dispose of the remaining filtrate as Aqueous Chemical Waste for off-site treatment.[1]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Bin: Combustible Solid Waste Solid->BinSolid Direct Disposal SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, EtAc) SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous BinSolvent Bin: Non-Halogenated Solvent Waste Organic->BinSolvent No Oxidizers! PrecipCheck Concentration > 1%? Aqueous->PrecipCheck Acidify Action: Acidify to pH < 3 to Precipitate PrecipCheck->Acidify Yes (High Conc) BinAq Bin: Aqueous Chemical Waste PrecipCheck->BinAq No (Trace) Filter Action: Filter Solid Acidify->Filter Filter->BinSolid Solid Cake Filter->BinAq Filtrate

Figure 1: Decision matrix for the disposal of N-Salicyloylanthranilic acid, prioritizing phase separation to minimize aqueous waste volume.[1]

Part 4: Emergency Response & Spill Management[1]

Scenario: A 50g bottle of powder drops and shatters.

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1][3] Clear the immediate area for 10 minutes to allow fine particulates to settle.[1]

  • PPE Up: Don N95 respirator, nitrile gloves, and goggles.[1]

  • Dry Containment: Do not wet the powder initially (this creates a sticky phenolic sludge).[1]

    • Cover the spill with a dust suppressant (or gently place paper towels over it).[1]

    • Sweep gently using a brush and dustpan dedicated to chemical waste.[1]

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with 70% Ethanol .[1] The compound is more soluble in alcohol than water, ensuring efficient removal of residues.[1]

    • Follow with a soap and water wash.[1][4][2][5][6][7][8][9][10]

  • Disposal: Place broken glass and powder into a puncture-resistant waste container.

Part 5: Regulatory Compliance (US/EU)[1]

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed.[1] However, under 40 CFR 261.3 , the generator must determine if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

    • Determination: It is generally Not Characteristic .[1] Dispose of as non-hazardous chemical waste (Code: "Non-Regulated Organic Solid").[1]

  • EU CLP: Classified as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[1] Waste code (EWC): 07 05 13 * (Solid wastes containing hazardous substances).[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11283, Salsalate (Structural Analogue).[1] Retrieved from [Link][1]

    • Note: Referenced for toxicological profile of the salicylate/anthranilate pharmacophore.[1]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: 2-hydroxybenzoic acid (Salicylic Acid) and Anthranilic Acid Derivatives.[1] Retrieved from [Link][1]

    • Note: Used as a surrogate for amide-linkage stability and handling data.[1]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.